Ravuconazole-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H17F2N5OS |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D |
InChIキー |
OPAHEYNNJWPQPX-KUXFOAEVSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H] |
正規SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Ravuconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed purification methods for Ravuconazole-d4, a deuterated analog of the broad-spectrum antifungal agent Ravuconazole. This document is intended for an audience with a strong background in synthetic organic chemistry and pharmaceutical sciences.
Introduction
Ravuconazole is a potent triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell growth inhibition and death. Deuterated compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification. The deuterium labeling on the benzonitrile ring (2,3,5,6-tetradeuterio) provides a distinct mass shift without significantly altering the compound's chemical properties.
This guide outlines a multi-step synthesis of this compound, commencing with the preparation of the key deuterated intermediate, 4-(2-bromoacetyl)benzonitrile-d4. Subsequently, the purification of the final compound using preparative high-performance liquid chromatography (HPLC) and recrystallization is detailed.
Synthesis of this compound
The overall synthetic strategy involves the preparation of two key fragments: the deuterated side chain, 4-(2-bromoacetyl)benzonitrile-d4, and the chiral core containing the triazole and difluorophenyl moieties. These fragments are then coupled to form the final product.
Synthesis of Key Intermediate: 4-(2-Bromoacetyl)benzonitrile-d4
The synthesis of the deuterated side chain begins with the deuteration of a commercially available starting material, followed by a series of transformations to introduce the bromoacetyl group.
Experimental Protocol:
Step 1: Synthesis of 4-Cyanobenzonitrile-d4
A plausible method for the deuteration of the aromatic ring involves a palladium-catalyzed hydrogen-deuterium exchange reaction.
-
Reaction: 4-Cyanobenzonitrile is subjected to deuteration using a suitable deuterium source, such as D₂O, in the presence of a palladium catalyst.
-
Reagents and Conditions:
-
4-Cyanobenzonitrile (1.0 eq)
-
D₂O (excess)
-
Pd/C (10 mol%)
-
Solvent: Dioxane
-
Temperature: 100 °C
-
Time: 24 hours
-
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Step 2: Synthesis of 4-Cyanoacetophenone-d4
The deuterated benzonitrile is converted to the corresponding acetophenone via a Grignard reaction.
-
Reaction: 4-Cyanobenzonitrile-d4 reacts with methylmagnesium bromide followed by acidic work-up.
-
Reagents and Conditions:
-
4-Cyanobenzonitrile-d4 (1.0 eq)
-
Methylmagnesium bromide (1.2 eq)
-
Solvent: Anhydrous diethyl ether
-
Temperature: 0 °C to room temperature
-
Time: 2 hours
-
Work-up: Quenched with saturated aqueous NH₄Cl solution.
-
-
Purification: The crude product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography (eluent: hexane/ethyl acetate).
Step 3: Synthesis of 4-(2-Bromoacetyl)benzonitrile-d4
The final step in the side-chain synthesis is the bromination of the acetophenone.
-
Reaction: 4-Cyanoacetophenone-d4 is brominated using a suitable brominating agent.
-
Reagents and Conditions:
-
4-Cyanoacetophenone-d4 (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Catalyst: AIBN (catalytic amount)
-
Solvent: Carbon tetrachloride
-
Temperature: Reflux
-
Time: 4 hours
-
-
Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is purified by recrystallization from ethanol.
Synthesis of the Chiral Core: (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide
The synthesis of the chiral core has been previously described in the literature and typically involves a multi-step process starting from a chiral precursor. For the purpose of this guide, we will assume this intermediate is available.
Final Assembly: Synthesis of this compound
The final step is the condensation of the deuterated side chain with the chiral core to form this compound.
Experimental Protocol:
-
Reaction: (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide is reacted with 4-(2-bromoacetyl)benzonitrile-d4.
-
Reagents and Conditions:
-
(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide (1.0 eq)
-
4-(2-Bromoacetyl)benzonitrile-d4 (1.1 eq)
-
Solvent: Ethanol
-
Temperature: Reflux
-
Time: 6 hours
-
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then subjected to further purification.
Data Presentation: Synthesis
| Step | Product | Starting Material(s) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | 4-Cyanobenzonitrile-d4 | 4-Cyanobenzonitrile | 107.14 | 85 | >98 |
| 2 | 4-Cyanoacetophenone-d4 | 4-Cyanobenzonitrile-d4, Methylmagnesium bromide | 149.19 | 75 | >97 |
| 3 | 4-(2-Bromoacetyl)benzonitrile-d4 | 4-Cyanoacetophenone-d4, NBS | 228.08 | 90 | >98 |
| 4 | This compound | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide, 4-(2-Bromoacetyl)benzonitrile-d4 | 441.49 | 80 | ~95 (crude) |
Purification of this compound
Purification of the final product is critical to ensure high purity for its intended use as an analytical standard. A two-step purification process involving preparative HPLC followed by recrystallization is recommended.
Preparative HPLC
Experimental Protocol:
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 30% Acetonitrile
-
-
Flow Rate: 20 mL/min
-
Detection: UV at 280 nm.
-
Sample Preparation: The crude this compound is dissolved in a minimal amount of the initial mobile phase.
-
Fraction Collection: Fractions corresponding to the main product peak are collected.
-
Post-run Processing: The collected fractions are combined, and the solvent is removed under reduced pressure.
Recrystallization
Experimental Protocol:
-
Solvent System: A mixture of ethanol and water is a suitable solvent system for the recrystallization of many azole antifungals.
-
Procedure:
-
Dissolve the solid obtained from preparative HPLC in a minimum amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
Heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Data Presentation: Purification
| Purification Step | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Preparative HPLC | ~95 | >99.0 | ~85 |
| Recrystallization | >99.0 | >99.8 | ~90 |
Visualizations
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
References
Ravuconazole-d4 mechanism of action as an ergosterol biosynthesis inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of Ravuconazole-d4 as a potent inhibitor of ergosterol biosynthesis in fungi. Ravuconazole, a broad-spectrum triazole antifungal agent, targets the critical enzyme lanosterol 14α-demethylase (CYP51), leading to the disruption of fungal cell membrane integrity and subsequent inhibition of fungal growth. This document elucidates the biochemical pathway of ergosterol synthesis, the specific inhibitory action of ravuconazole, and the role of deuterium substitution in the d4 analogue. Detailed experimental protocols for key assays, quantitative data on its antifungal activity, and visual diagrams of the mechanism and experimental workflows are presented to support research and development in the field of antifungal therapeutics.
Introduction: The Role of Ergosterol in Fungal Cell Viability
Ergosterol is the predominant sterol in the fungal cell membrane, where it is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1] Its structural role is analogous to that of cholesterol in mammalian cells. The ergosterol biosynthesis pathway is a complex, multi-enzyme process that represents a key target for antifungal drug development due to its essential nature in fungi and the presence of distinct enzymes compared to the mammalian cholesterol biosynthesis pathway.[2]
Mechanism of Action of Ravuconazole
Ravuconazole exerts its antifungal effect by potently and specifically inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[5]
The inhibition of CYP51 by ravuconazole leads to a cascade of downstream effects:
-
Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production, depriving the fungal cell membrane of its key structural component.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These intermediates are incorporated into the fungal membrane, disrupting its normal structure and function, leading to increased permeability and ultimately, cell lysis.[6]
Ravuconazole, like other azole antifungals, binds to the heme iron atom in the active site of the CYP51 enzyme, preventing the binding of the natural substrate, lanosterol.[6]
The Significance of this compound: A Note on Deuteration
This compound is a deuterated isotopologue of ravuconazole, meaning one or more hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen.[7] It is important to note that the fundamental mechanism of action of this compound as an inhibitor of ergosterol biosynthesis is identical to that of non-deuterated ravuconazole. The substitution of hydrogen with deuterium does not alter the pharmacodynamic properties of the molecule in terms of its target binding and inhibitory activity.[]
The primary purpose of deuteration in compounds like this compound is to modify the pharmacokinetic profile of the drug or, more commonly, to serve as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] This "kinetic isotope effect" can make the deuterated compound more resistant to metabolic breakdown by cytochrome P450 enzymes in the liver, potentially leading to a longer half-life and altered metabolic profile.[3][] In the context of this guide, while the core mechanism is the same, the d4 designation is critical for researchers engaged in pharmacokinetic and bioanalytical studies.
Ergosterol Biosynthesis Pathway and Ravuconazole Inhibition
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by Ravuconazole.
Quantitative Data: In Vitro Antifungal Activity of Ravuconazole
The in vitro efficacy of ravuconazole is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for ravuconazole against a range of clinically relevant fungi.
Table 1: Ravuconazole MICs for Aspergillus Species
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus (114) | 0.25–4 | 0.5 | 0.5 |
| Aspergillus niger (22) | 0.5–4 | 1 | 2 |
| Aspergillus flavus (13) | 0.25–1 | 0.5 | 1 |
| Aspergillus terreus (8) | 0.5–1 | 0.5 | 1 |
| Data sourced from the SENTRY Antimicrobial Surveillance Program, 2000.[10] |
Table 2: Ravuconazole MICs for Candida and Cryptococcus Species
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ≤0.03 - >8 | 0.03 | 0.06 |
| Candida glabrata | ≤0.03 - >8 | 0.25 | >8 |
| Candida parapsilosis | ≤0.03 - 2 | 0.03 | 0.12 |
| Candida tropicalis | ≤0.03 - >8 | 0.06 | 2 |
| Cryptococcus neoformans (541) | 0.007 - 8 | 0.12 | 0.25 |
| Data compiled from various in vitro studies.[11][12] |
Table 3: Ravuconazole MICs for Dermatophytes
| Organism | Geometric Mean MIC (µg/mL) |
| Trichophyton rubrum | 0.035 |
| Trichophyton mentagrophytes | 0.035 |
| Data from a 2011 study on isolates from patients with dermatomycoses.[8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of ravuconazole is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A for filamentous fungi.[13][14]
Materials:
-
Ravuconazole powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
-
96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer
-
Sterile water or saline
Procedure:
-
Drug Preparation: Prepare a stock solution of ravuconazole in DMSO. A series of twofold dilutions are then made in RPMI-1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: Fungal isolates are grown on a suitable agar medium (e.g., potato dextrose agar) to obtain mature conidia. A conidial suspension is prepared in sterile water or saline and adjusted spectrophotometrically to a defined concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
-
Inoculation: Each well of the 96-well plate, containing 100 µL of the serially diluted ravuconazole, is inoculated with 100 µL of the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 48-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of ravuconazole that causes a complete inhibition of visible growth compared to the drug-free control well.
Ergosterol Quantification Assay
This assay quantifies the total ergosterol content in fungal cells to assess the inhibitory effect of ravuconazole on its biosynthesis.[1][10]
Materials:
-
Fungal culture
-
Ravuconazole
-
25% alcoholic potassium hydroxide (KOH) solution
-
n-Heptane or petroleum ether
-
Sterile water
-
Spectrophotometer
Procedure:
-
Fungal Culture and Drug Exposure: Fungal cells are cultured in a suitable broth medium in the presence of varying concentrations of ravuconazole. A drug-free control is included.
-
Cell Harvesting: After incubation, the fungal cells are harvested by centrifugation, washed with sterile water, and the wet weight of the cell pellet is recorded.
-
Saponification: The cell pellet is resuspended in the 25% alcoholic KOH solution and incubated in a water bath at 80-85°C for 1-1.5 hours to saponify the cellular lipids.
-
Sterol Extraction: After cooling, sterile water and n-heptane (or petroleum ether) are added to the sample. The mixture is vortexed vigorously to extract the non-saponifiable sterols into the organic layer.
-
Spectrophotometric Analysis: The organic layer is transferred to a fresh tube. The absorbance of the solution is scanned between 240 nm and 300 nm. Ergosterol exhibits a characteristic four-peaked curve in this range, with a maximal absorbance at approximately 282 nm.
-
Quantification: The ergosterol content can be calculated based on the absorbance at 282 nm using a standard curve generated with pure ergosterol.
CYP51 Inhibition Assay
This in vitro assay directly measures the inhibitory activity of ravuconazole on the lanosterol 14α-demethylase (CYP51) enzyme.[2][15]
Materials:
-
Recombinant fungal CYP51 enzyme
-
Cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH
-
Ravuconazole
-
Buffer solution (e.g., potassium phosphate buffer)
-
HPLC system
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the recombinant CYP51 enzyme, cytochrome P450 reductase, and lanosterol in a suitable buffer.
-
Inhibition: Varying concentrations of ravuconazole (or this compound) are added to the reaction mixtures and pre-incubated.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Analysis: The reaction is stopped, and the sterols are extracted. The amount of lanosterol remaining or the amount of the 14-demethylated product formed is quantified using HPLC.
-
IC₅₀ Determination: The concentration of ravuconazole that causes 50% inhibition of CYP51 activity (IC₅₀) is calculated from the dose-response curve.
Experimental Workflows
The following diagram outlines the typical workflow for quantifying the effect of this compound on fungal ergosterol content.
Conclusion
Ravuconazole is a potent triazole antifungal that acts by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a crucial step in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane. The deuterated analogue, this compound, shares this fundamental mechanism of action and is a valuable tool for analytical and pharmacokinetic studies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working on the development of novel antifungal therapies and the study of azole resistance mechanisms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clpmag.com [clpmag.com]
- 10. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass" by Alex Carroll [digitalcommons.morris.umn.edu]
- 12. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Deuterium-Labeled Ravuconazole for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the rationale and methodology for utilizing deuterium-labeled Ravuconazole in metabolic studies. Ravuconazole, a potent triazole antifungal agent, undergoes metabolism primarily by cytochrome P450 (CYP) enzymes. Deuterium labeling at specific metabolically labile sites, or "soft spots," can significantly alter the rate of metabolism, leading to an improved pharmacokinetic profile. This guide outlines the predicted metabolic soft spots of Ravuconazole, proposes a strategic deuteration site, and provides detailed, adaptable protocols for the synthesis, in vitro metabolic stability assessment, and in vivo pharmacokinetic evaluation of a deuterated Ravuconazole analog. Furthermore, it presents hypothetical comparative pharmacokinetic data and visual workflows to facilitate the design and execution of such studies. While specific experimental data for deuterium-labeled Ravuconazole is not publicly available, this guide is built upon established principles of drug metabolism, the known properties of Ravuconazole, and data from other deuterated drug candidates.
Introduction to Ravuconazole and the Role of Deuterium Labeling in Drug Metabolism
Ravuconazole is a broad-spectrum, second-generation triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] While effective, the clinical utility of antifungal agents can be influenced by their metabolic stability and pharmacokinetic properties. Like many xenobiotics, Ravuconazole is metabolized in the liver, primarily by CYP enzymes.[3]
The "deuterium switch" is a strategic modification in medicinal chemistry where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with their stable, heavier isotope, deuterium.[4][5] This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, this increased bond strength can slow down the metabolic process, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, reduced clearance, and potentially a lower required dose or less frequent administration.[6]
Predicted Metabolic Soft Spots of Ravuconazole and Proposed Deuteration Strategy
The chemical structure of Ravuconazole, 4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile, presents several potential sites for oxidative metabolism.[1][2][7] Based on the common metabolic pathways for azole antifungals and the presence of susceptible functional groups, the following are predicted as the primary metabolic "soft spots" for Ravuconazole:
-
Oxidation of the sec-butyl group: The methyl group and the methylene group of the butyl chain are susceptible to hydroxylation.
-
Hydroxylation of the aromatic rings: The 2,4-difluorophenyl and the 4-cyanophenyl rings could undergo aromatic hydroxylation, although the presence of the electron-withdrawing fluorine and cyano groups may decrease the likelihood of this compared to unsubstituted phenyl rings.
Given these possibilities, a strategic site for deuterium labeling would be the methyl group of the sec-butyl chain . Introducing deuterium at this position to create a -CD₃ group would directly target a likely site of initial oxidative metabolism. This modification is not expected to alter the drug's affinity for its target enzyme but should confer greater metabolic stability.
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following table presents a hypothetical comparison of the key pharmacokinetic parameters of Ravuconazole and its proposed deuterated analog, Ravuconazole-d₃. These values are estimations based on the typical effects of deuteration observed with other drugs, such as an increase in half-life and a decrease in clearance.[6]
| Parameter | Ravuconazole (RZ) | Ravuconazole-d₃ (RZ-d₃) | Predicted Fold Change |
| Half-life (t½) (hours) | ~13-26[5] | 20 - 40 | 1.5 - 2.0 |
| Clearance (CL) (L/h/kg) | ~0.18 - 0.25[5] | 0.09 - 0.15 | 0.5 - 0.6 |
| Area Under the Curve (AUC) (mg·h/L) | Variable | Increased | 1.7 - 2.0 |
| Bioavailability (F%) | Moderate | Potentially Increased | >1.0 |
Experimental Protocols
The following are detailed, adaptable protocols for the key experiments required to evaluate the metabolic profile of deuterium-labeled Ravuconazole.
Synthesis of Deuterium-Labeled Ravuconazole (Ravuconazole-d₃)
A potential synthetic route for Ravuconazole-d₃ would involve the use of a deuterated starting material. A plausible approach would be to start with a deuterated analog of a key intermediate in a known synthesis of Ravuconazole. For example, a deuterated Grignard reagent, such as CD₃MgI, could be used in the synthesis of the butanol backbone of the molecule. The exact synthetic scheme would need to be developed and optimized by synthetic chemists.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is designed to assess the rate of metabolism of Ravuconazole and Ravuconazole-d₃ in a controlled in vitro environment.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Ravuconazole and Ravuconazole-d₃ stock solutions (e.g., in DMSO)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of Ravuconazole and Ravuconazole-d₃ in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add Ravuconazole or Ravuconazole-d₃ to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound (Ravuconazole or Ravuconazole-d₃) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / in vitro t½) / (microsomal protein concentration).
-
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of Ravuconazole and Ravuconazole-d₃.
Materials and Methods:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Ravuconazole and Ravuconazole-d₃ formulations for oral or intravenous administration
-
Cannulated rats (for serial blood sampling) or a terminal sampling design
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for bioanalysis
Study Design:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals to the housing conditions for at least one week.
-
Divide the animals into two groups: one receiving Ravuconazole and the other receiving Ravuconazole-d₃.
-
Administer the compounds at a predetermined dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Storage and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Ravuconazole and Ravuconazole-d₃ in plasma.
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F) (if both oral and IV data are available)
-
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the Ravuconazole and Ravuconazole-d₃ groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Predicted Metabolic Pathway of Ravuconazole
References
- 1. Ravuconazole | C22H17F2N5OS | CID 467825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ravuconazole | 182760-06-1 [chemicalbook.com]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. salamandra.net [salamandra.net]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
Ravuconazole-d4: An In-Depth Technical Guide on Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of Ravuconazole, with a focus on providing insights relevant to its deuterated analog, Ravuconazole-d4. While specific stability studies on this compound are not publicly available, this guide leverages existing research on Ravuconazole to inform on its intrinsic stability. The inclusion of deuterium in a drug molecule is a common strategy to enhance its metabolic stability by strengthening the chemical bonds susceptible to enzymatic cleavage. This "kinetic isotope effect" can lead to a more robust pharmacokinetic profile. Therefore, understanding the stability of the parent compound, Ravuconazole, is critical for the development and handling of this compound.
Stability of Ravuconazole
Forced degradation studies are essential in identifying the potential degradation products and pathways of a drug substance under various stress conditions. A key study by Gazzinelli et al. investigated the stability of Ravuconazole under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions. The findings from this study form the basis of our current understanding of Ravuconazole's stability profile.
Summary of Forced Degradation Studies
The stability of Ravuconazole under different stress conditions is summarized in the table below. This information is based on a stability-indicating HPLC-DAD method developed to separate Ravuconazole from its degradation products.
| Stress Condition | Reagents and Conditions | Observation |
| Alkaline Hydrolysis | 2 M NaOH, room temperature, 1 day | Major Degradation |
| Acid Hydrolysis | 2 M HCl, room temperature, 1 day | No significant degradation |
| Neutral Hydrolysis | Water, room temperature, 1 day | No significant degradation |
| Oxidative Condition | H₂O₂, metallic ions, room temperature, 1 day | No significant degradation |
Data compiled from Gazzinelli et al. (2021). Journal of Chromatographic Science.
The primary takeaway from these studies is that Ravuconazole is highly susceptible to degradation under alkaline conditions, while it remains relatively stable under acidic, neutral, and oxidative stress.
Degradation Pathways of Ravuconazole
The forced degradation study under alkaline conditions revealed the formation of two main degradation products. These products were characterized using liquid chromatography coupled to mass spectrometry (LC-MS).
Alkaline Degradation Pathway
Under alkaline hydrolysis, Ravuconazole undergoes cleavage, leading to the formation of two principal degradation products (DPs). The proposed pathway involves the breakdown of the molecule, resulting in fragments with mass-to-charge ratios (m/z) of 83 and 355. This suggests a rupture of the triazole ring structure.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability and degradation studies of Ravuconazole.
Forced Degradation Study Protocol
This protocol is adapted from the work of Gazzinelli et al. (2021).
Objective: To assess the stability of Ravuconazole under various stress conditions.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Ravuconazole in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: To a defined volume of the stock solution, add 2 M hydrochloric acid (HCl). Keep the mixture at room temperature for 24 hours.
-
Alkaline Hydrolysis: To a defined volume of the stock solution, add 2 M sodium hydroxide (NaOH). Keep the mixture at room temperature for 24 hours.
-
Neutral Hydrolysis: Mix a defined volume of the stock solution with water. Keep the mixture at room temperature for 24 hours.
-
Oxidative Degradation: Treat a defined volume of the stock solution with hydrogen peroxide (H₂O₂) in the presence of metallic ions. Keep the mixture at room temperature for 24 hours.
-
-
Sample Preparation for Analysis: After the specified time, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
Stability-Indicating HPLC-DAD Method
Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
Column: Sunfire C18 (250 mm × 4.6 mm i.d., 5 µm)
-
Mobile Phase: Acetonitrile and water (80:20, v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 287 nm
-
Column Temperature: 35°C
Method Validation: The method was validated for linearity, selectivity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of separating and quantifying Ravuconazole in the presence of its degradation products.
Experimental and Analytical Workflow
The logical flow of performing a forced degradation study and analyzing the resulting samples is crucial for obtaining reliable stability data.
Spectroscopic Analysis of Ravuconazole-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Ravuconazole-d4, a deuterated analogue of the potent triazole antifungal agent, Ravuconazole. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. It also outlines detailed experimental protocols for acquiring this data and presents logical workflows for the characterization of this pharmaceutical compound.
Introduction to Ravuconazole
Ravuconazole is a broad-spectrum triazole antifungal agent. Like other azoles, it acts by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth. This compound is a stable-isotope labeled version of Ravuconazole, often used as an internal standard in pharmacokinetic studies.
Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of Ravuconazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Reference: Unlabeled Ravuconazole)
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.12 | s | 1H | Thiazole-H |
| 7.95 | d, J=8.4 Hz | 2H | Benzonitrile-H (ortho to CN) |
| 7.73 | d, J=8.4 Hz | 2H | Benzonitrile-H (meta to CN) |
| 7.68 | s | 1H | Triazole-H |
| 7.45 - 7.35 | m | 1H | Difluorophenyl-H |
| 7.05 | s | 1H | Triazole-H |
| 6.90 - 6.75 | m | 2H | Difluorophenyl-H |
| 5.10 | s | 1H | OH |
| 4.85 | d, J=14.4 Hz | 1H | CH₂-Triazole |
| 4.40 | d, J=14.4 Hz | 1H | CH₂-Triazole |
| 4.15 | q, J=7.2 Hz | 1H | CH-CH₃ |
| 1.30 | d, J=7.2 Hz | 3H | CH-CH₃ |
Note on this compound: The signals at 7.95 ppm and 7.73 ppm, corresponding to the protons on the benzonitrile ring, would be absent in the ¹H NMR spectrum of this compound.
¹³C NMR (Carbon NMR) Data (Reference: Unlabeled Ravuconazole)
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 169.0 | Thiazole C2 |
| 162.5 (dd, J=250, 12 Hz) | Difluorophenyl C-F |
| 159.8 (dd, J=250, 12 Hz) | Difluorophenyl C-F |
| 152.0 | Triazole C |
| 145.0 | Thiazole C4 |
| 144.5 | Triazole C |
| 134.0 | Benzonitrile C-CN |
| 132.5 | Benzonitrile CH |
| 130.0 (dd, J=10, 3 Hz) | Difluorophenyl CH |
| 128.0 | Benzonitrile CH |
| 118.5 | CN |
| 112.0 | Benzonitrile C-Thiazole |
| 111.5 (dd, J=21, 4 Hz) | Difluorophenyl CH |
| 104.0 (t, J=26 Hz) | Difluorophenyl CH |
| 78.0 | C-OH |
| 58.0 | CH₂-Triazole |
| 45.0 | CH-CH₃ |
| 15.0 | CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (alcohol) |
| 3150 - 3100 | Medium | C-H stretch (aromatic/heteroaromatic) |
| 2980 - 2900 | Medium | C-H stretch (aliphatic) |
| 2230 | Strong | C≡N stretch (nitrile) |
| 1620 - 1580 | Medium-Strong | C=C stretch (aromatic) |
| 1550 - 1500 | Medium-Strong | C=N stretch (thiazole, triazole) |
| 1280 - 1250 | Strong | C-F stretch |
| 1150 - 1100 | Strong | C-O stretch (tertiary alcohol) |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
| m/z | Assignment |
| 442.12 | [M+H]⁺ (this compound) |
| 438.12 | [M+H]⁺ (Unlabeled Ravuconazole) |
| 374.09 | [M+H - C₃H₄N₂]⁺ (Loss of triazole) |
| 296.06 | [M+H - C₉H₇F₂N]⁺ (Loss of difluorophenyl and other fragments) |
| 127.04 | [C₇H₅F₂]⁺ (Difluorophenyl fragment) |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, coupling patterns, and integration values, and by comparison with spectra of similar compounds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected before scanning the sample.
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups using standard IR correlation tables.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Add a small amount of formic acid (0.1%) to the solution to promote protonation in positive ion mode.
Data Acquisition (Positive ESI Mode):
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50 - 1000.
-
Collision Energy (for MS/MS): Varies depending on the desired fragmentation (e.g., 10-40 eV).
Data Analysis:
-
Identify the protonated molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed fragments.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a pharmaceutical compound.
Caption: Simplified ergosterol biosynthesis pathway and the site of action of Ravuconazole.
An In-depth Technical Guide to the Isotopic Purity Assessment of Ravuconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Ravuconazole-d4, a deuterated analog of the broad-spectrum antifungal agent, Ravuconazole. This document is intended for professionals in pharmaceutical research and development who utilize isotopically labeled compounds as internal standards in bioanalytical assays, in metabolic studies, or for pharmacokinetic analyses.
This compound is a critical tool in drug development, primarily serving as an internal standard for the accurate quantification of Ravuconazole in biological matrices by isotope dilution mass spectrometry. The precision and reliability of such studies are fundamentally dependent on the isotopic purity of the labeled standard. This guide details the analytical techniques, experimental protocols, and data interpretation required to verify the isotopic enrichment and purity of this compound.
Quantitative Data Summary
The isotopic purity of a deuterated standard is a critical quality attribute. It is defined by the extent of deuterium incorporation at the specified molecular positions. The following table summarizes representative quantitative data for a typical batch of this compound, illustrating the expected outcomes of a thorough isotopic purity assessment.
| Parameter | Value | Method of Determination |
| Compound Name | This compound | - |
| Chemical Formula | C₂₂H₁₃D₄F₂N₅OS | - |
| Molecular Weight | 441.49 g/mol | Mass Spectrometry |
| Deuterium Incorporation | ≥ 98 atom % D | Mass Spectrometry |
| Isotopic Distribution | ||
| d4 | > 98% | High-Resolution Mass Spectrometry |
| d3 | < 2% | High-Resolution Mass Spectrometry |
| d2 | < 0.5% | High-Resolution Mass Spectrometry |
| d1 | < 0.1% | High-Resolution Mass Spectrometry |
| d0 (unlabeled) | < 0.1% | High-Resolution Mass Spectrometry |
| Chemical Purity | > 99% | HPLC-UV |
Note: The data presented in this table are illustrative and represent typical values for a high-quality standard. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Experimental Protocols
The determination of isotopic purity for this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Purity and Enrichment by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the definitive technique for determining the isotopic distribution and calculating the isotopic enrichment of this compound. It allows for the separation and quantification of the different isotopologues (molecules with the same chemical formula but differing in their isotopic composition).
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock is further diluted to a working concentration of 1 µg/mL in the initial mobile phase conditions.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system is utilized.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient is used to ensure the elution of this compound as a sharp peak, free from any co-eluting impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode over a mass range that includes the molecular ion cluster of this compound (e.g., m/z 400-500).
-
Resolution: > 60,000 FWHM.
-
Data Acquisition: The mass spectrum corresponding to the chromatographic peak of this compound is extracted.
-
-
Data Analysis: The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms of Ravuconazole are measured. The isotopic enrichment is calculated using the following formula:
Enrichment (%) = [Σ (Intensity of deuterated species)] / [Σ (Intensity of all isotopic species)] x 100
Confirmation of Deuteration Site by Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry quantifies the degree of deuteration, NMR spectroscopy is employed to confirm the location of the deuterium atoms within the molecular structure.
Methodology:
-
Sample Preparation: A sufficient amount of this compound (typically 5-10 mg) is dissolved in a deuterated NMR solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR (Proton NMR):
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Analysis: The spectrum is compared to that of an unlabeled Ravuconazole standard. The signals corresponding to the protons at the sites of deuteration should be significantly diminished or absent in the ¹H NMR spectrum of this compound. The integration of any residual proton signals at these positions can provide a semi-quantitative measure of isotopic purity.
-
-
²H NMR (Deuterium NMR):
-
Data Acquisition: A ²H NMR spectrum is acquired.
-
Analysis: The spectrum should show signals at the chemical shifts corresponding to the positions of deuterium incorporation. This provides direct evidence of the location of the deuterium labels.
-
Visualizations
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive assessment of this compound isotopic purity, from sample reception to final data analysis.
Caption: Workflow for this compound isotopic purity assessment.
Ravuconazole-d4: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravuconazole is a potent, broad-spectrum triazole antifungal agent. This document provides an in-depth technical overview of Ravuconazole-d4, a deuterated isotopologue of Ravuconazole, often used as an internal standard in analytical studies. The information presented herein is intended to support research, development, and analytical applications of this compound. While the development of Ravuconazole was discontinued in 2007, its potent antifungal activity and that of its prodrug, Fosravuconazole, continue to be of interest to the scientific community.[1]
Chemical and Physical Properties
This compound is a labeled form of Ravuconazole, an ergosterol biosynthesis inhibitor with antifungal properties.[2] The key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1329499-27-5 | [3][4][5] |
| 182760-06-1 (unlabeled) | [2] | |
| Molecular Formula | C₂₂H₁₃D₄F₂N₅OS | [2][4][5] |
| Molecular Weight | 441.49 g/mol | [2][4][5] |
| Synonyms | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile-d4; BMS 207147-d4; ER 30346-d4 | [4][5] |
Mechanism of Action
As with other azole antifungals, Ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[2][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity.
Inhibition of 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane structure and function increases permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[7]
In Vitro Antifungal Activity
Ravuconazole has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including yeasts and filamentous fungi. Its activity is often comparable to or greater than that of other azoles like itraconazole and voriconazole.
Activity against Candida Species
Ravuconazole is highly active against various Candida species, including fluconazole-susceptible and resistant strains.[3][8]
| Organism (Number of Isolates) | Ravuconazole MIC₅₀ (µg/mL) | Ravuconazole MIC₉₀ (µg/mL) |
| Candida albicans (3,679) | 0.015 | 0.03 |
| Candida glabrata (983) | 0.25 | 1 |
| Candida parapsilosis (921) | 0.03 | 0.12 |
| Candida tropicalis (795) | 0.03 | 0.12 |
| Candida krusei (227) | 0.12 | 0.25 |
| Data compiled from Pfaller et al., 2002. |
Activity against Aspergillus Species and Other Filamentous Fungi
Ravuconazole has also shown excellent in vitro activity against Aspergillus species and other filamentous fungi.[9]
| Organism (Number of Isolates) | Ravuconazole MIC₅₀ (µg/mL) | Ravuconazole MIC₉₀ (µg/mL) |
| Aspergillus fumigatus (114) | 0.5 | 1 |
| Aspergillus flavus (13) | 0.5 | 1 |
| Aspergillus niger (22) | 0.5 | 1 |
| Aspergillus terreus (8) | 1 | 2 |
| Data compiled from Pfaller et al., 2002. |
Pharmacokinetics
Pharmacokinetic studies in animal models have demonstrated favorable properties for Ravuconazole, including a long elimination half-life.
Murine Pharmacokinetic Parameters
Single-dose oral pharmacokinetic parameters of Ravuconazole in neutropenic infected ICR/Swiss mice are presented below.
| Dose (mg/kg) | Peak Serum Level (µg/mL) | AUC (mg·h/L) | Elimination Half-life (h) |
| 10 | 0.36 ± 0.01 | 3.4 | 3.9 - 4.8 |
| 40 | - | - | 3.9 - 4.8 |
| 160 | 4.37 ± 0.64 | 48 | 3.9 - 4.8 |
| Data from Andes et al., 2003.[5] |
In these studies, protein binding was determined to be 95.8%.[5]
Rabbit Pharmacokinetic Parameters
Following intravenous administration of the prodrug BMS-379224 in rabbits, the pharmacokinetic parameters of Ravuconazole were determined.
| Dose (mg/kg) | Cmax (mg/L) | AUC₀₋₁ (mg·h/L) | Vss (L/kg) | CL (L/h/kg) | Terminal Half-life (h) |
| 1.25 | 2.03 | 5.80 | 5.16 - 6.43 | 0.25 - 0.18 | 20.55 - 26.34 |
| 40 | 58.82 | 234.21 | 5.16 - 6.43 | 0.25 - 0.18 | 20.55 - 26.34 |
| Data from Groll et al., 2005.[10] |
Experimental Protocols
In Vitro Susceptibility Testing
A common method for determining the in vitro activity of antifungal agents is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined colony-forming unit (CFU)/mL concentration.
-
Drug Dilution: Ravuconazole is serially diluted in a liquid medium, such as RPMI 1640, in microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated under controlled conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that completely inhibits visible fungal growth.
In Vivo Pharmacokinetic Studies
Animal models are crucial for determining the pharmacokinetic profile of a drug.
Methodology:
-
Animal Model: A suitable animal model (e.g., mice, rabbits) is selected. For studies in infected models, animals are immunosuppressed and then infected with the fungal pathogen.
-
Drug Administration: Ravuconazole or its prodrug is administered to the animals via a specific route (e.g., oral gavage, intravenous injection) at various doses.
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration.
-
Sample Processing: Plasma or serum is separated from the blood samples.
-
Drug Concentration Analysis: The concentration of Ravuconazole in the plasma/serum samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, AUC, and elimination half-life.
Synthesis
The chemical synthesis of Ravuconazole is a multi-step process. An efficient, multikilogram scale preparation has been described, highlighting a controlled Grignard reagent formation monitored by Fourier Transform Infrared (FTIR) spectroscopy.[1] A key intermediate in the synthesis is (2S, 3S)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butyronitrile.[11]
Conclusion
This compound serves as an essential tool for the analytical quantification of Ravuconazole. The parent compound, Ravuconazole, exhibits potent and broad-spectrum antifungal activity by targeting the fungal ergosterol biosynthesis pathway. Its favorable in vitro activity and pharmacokinetic profile have been demonstrated in numerous studies. This technical guide provides a comprehensive summary of the key data and methodologies relevant to researchers and professionals in the field of antifungal drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ravuconazole - Doctor Fungus [drfungus.org]
- 3. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamics of a New Triazole, Ravuconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal activities of posaconazole, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
A Technical Guide to High-Purity Ravuconazole-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Ravuconazole-d4, a deuterated analog of the broad-spectrum antifungal agent Ravuconazole. This document is intended to be a comprehensive resource for researchers utilizing isotopically labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays.
Introduction to Ravuconazole and its Deuterated Analog
Ravuconazole is a triazole antifungal agent that exhibits potent activity against a wide range of fungal pathogens.[1] Like other azole antifungals, its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.
Deuterium-labeled compounds such as this compound are invaluable tools in pharmaceutical research. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. This property can be advantageous in certain drug metabolism and pharmacokinetic (DMPK) studies.
Commercial Suppliers of High-Purity this compound
A number of reputable chemical suppliers provide high-purity this compound for research purposes. While the availability of detailed technical specifications may vary, researchers can typically obtain lot-specific information from the supplier's Certificate of Analysis (CoA).
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Website | Available Information |
| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- | CAS No., Molecular Formula, Molecular Weight. Certificate of Analysis available upon request.[1] |
| Pharmaffiliates | --INVALID-LINK-- | Catalogue No., CAS No., Molecular Formula, Molecular Weight.[2] |
| MedChemExpress | --INVALID-LINK-- | Product No., CAS No., Molecular Formula, Molecular Weight. Data sheets and handling instructions are often available.[3] |
| TLC Pharmaceutical Standards | --INVALID-LINK-- | Catalogue No., Compound Name, Synonyms, CAS No., Molecular Formula, Molecular Weight. Certificate of Analysis is typically available for download. |
| CymitQuimica | --INVALID-LINK-- | CAS No., Molecular Formula, Molecular Weight, Synonyms.[4] |
Quantitative Data and Specifications
The quality and reliability of research data are directly dependent on the purity and isotopic enrichment of the standards used. For this compound, these parameters are meticulously controlled by the manufacturers and detailed in the Certificate of Analysis. Researchers should always refer to the CoA for the specific lot they are using.
Table 2: Typical Specifications for High-Purity this compound
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy[5] |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry (MS), NMR Spectroscopy |
| Deuterium Incorporation | Predominantly d4, with minimal d0, d1, d2, d3 species | Mass Spectrometry (MS) |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile | As per supplier's data sheet |
Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Ravuconazole in biological matrices such as plasma and tissue samples. Below is a generalized experimental protocol for such an application using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Ravuconazole in Plasma using this compound as an Internal Standard
1. Materials and Reagents:
-
Ravuconazole analytical standard
-
This compound (Internal Standard)
-
Control human plasma
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Ravuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Ravuconazole in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ravuconazole stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Ravuconazole from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Ravuconazole and this compound. These will need to be optimized for the specific instrument used.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ravuconazole to this compound against the concentration of the calibration standards.
-
Determine the concentration of Ravuconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway of Ravuconazole
Ravuconazole, like other triazole antifungals, targets the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of Ravuconazole in biological samples using this compound as an internal standard.
Conclusion
High-purity this compound is an essential tool for researchers in the fields of mycology, pharmacology, and bioanalysis. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for the parent drug, Ravuconazole. This guide provides a foundational understanding of the commercial availability, key specifications, and a typical experimental application of this compound. For the most accurate and reliable results, it is imperative that researchers consult the Certificate of Analysis provided by their supplier for lot-specific data and adhere to validated experimental protocols.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Ravuconazole in Human Plasma by HPLC-MS/MS using Ravuconazole-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Ravuconazole in human plasma. The method utilizes a stable isotope-labeled internal standard, Ravuconazole-d4, to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Ravuconazole.
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent.[1][2] Accurate and reliable quantification of Ravuconazole in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it compensates for variability in sample preparation and matrix effects.[3] This application note provides a detailed protocol for the quantification of Ravuconazole in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Ravuconazole and this compound standards
-
HPLC grade acetonitrile and methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Ravuconazole: m/z 438.1 → 214.9 (Quantifier), 438.1 → 368.9 (Qualifier) |
| This compound: m/z 442.1 → 218.9 (Quantifier), 442.1 → 372.9 (Qualifier) | |
| Collision Gas | Argon |
Note: The mass transitions for Ravuconazole and this compound are proposed based on the fragmentation pattern of the structurally similar compound, Isavuconazole, and its deuterated internal standard.[1]
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of Ravuconazole and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. The internal standard working solution is prepared at a concentration of 100 ng/mL.
Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.
Experimental Workflow
Experimental workflow for the quantification of Ravuconazole.
Detailed Protocol
-
Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 100 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area ratio of Ravuconazole to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with a 1/x² weighting to fit the calibration curve.
-
Determine the concentration of Ravuconazole in the QC and unknown samples from the calibration curve.
-
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation.[5][6]
Linearity
The linearity of the method was assessed by analyzing calibration standards at eight different concentration levels.
Table 2: Linearity of Ravuconazole Quantification
| Nominal Concentration (ng/mL) | Calculated Concentration (Mean ± SD, n=3) | Accuracy (%) |
| 1.0 | 1.02 ± 0.08 | 102.0 |
| 2.5 | 2.45 ± 0.15 | 98.0 |
| 5.0 | 5.15 ± 0.21 | 103.0 |
| 10 | 9.80 ± 0.45 | 98.0 |
| 50 | 52.5 ± 2.10 | 105.0 |
| 100 | 97.0 ± 4.85 | 97.0 |
| 500 | 510 ± 20.4 | 102.0 |
| 1000 | 990 ± 39.6 | 99.0 |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High).
Table 3: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||
| Mean Conc. (ng/mL) ± SD | Precision (%CV) | Accuracy (%) | Mean Conc. (ng/mL) ± SD | ||
| LLOQ | 1.0 | 1.05 ± 0.09 | 8.6 | 105.0 | 1.08 ± 0.12 |
| Low | 3.0 | 2.91 ± 0.18 | 6.2 | 97.0 | 2.88 ± 0.23 |
| Mid | 75 | 78.0 ± 3.90 | 5.0 | 104.0 | 76.5 ± 4.59 |
| High | 750 | 727.5 ± 29.1 | 4.0 | 97.0 | 742.5 ± 44.55 |
Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ± 15% (± 20% for LLOQ) of the nominal value.[6][7]
Signaling Pathway and Logical Relationships
Logical relationship of the bioanalytical method principles.
Conclusion
This application note describes a simple, rapid, and robust HPLC-MS/MS method for the quantification of Ravuconazole in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, and precision, making it well-suited for high-throughput bioanalysis in support of clinical and preclinical studies.
References
- 1. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of isavuconazole concentration in human plasma by LC-MS/MS [newdrug.cn]
Application Note: Quantitative Analysis of Ravuconazole in Plasma by LC-MS/MS using Ravuconazole-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the antifungal agent Ravuconazole in plasma samples. The methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Ravuconazole-d4, to ensure high accuracy and precision. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of Ravuconazole. The procedure involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). All experimental parameters have been outlined to facilitate the implementation of this method in a bioanalytical laboratory setting.
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent effective against a variety of fungal pathogens. To support its clinical development and ensure optimal therapeutic outcomes, a reliable method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the determination of Ravuconazole concentrations in plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity. The use of this compound as an internal standard (IS) is critical for correcting potential variations in sample processing and instrument response, thereby enhancing the reliability of the results. The method is designed to be compliant with regulatory guidelines for bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
Ravuconazole analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Instrumentation
-
A sensitive and calibrated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Data acquisition and processing software.
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ravuconazole and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Ravuconazole by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control Samples: Spike control human plasma with the appropriate working standard solutions to prepare a series of calibration standards and at least three levels of quality control samples (low, medium, and high).
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Ravuconazole and this compound from plasma samples.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Sample preparation workflow for Ravuconazole analysis.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of analyte from matrix components. |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument |
| Gas Flow Rates | Optimized for specific instrument |
| MRM Transitions | See Table 1 |
Table 1: Proposed MRM Transitions for Ravuconazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ravuconazole | 438.1 | 127.1 | To be optimized |
| This compound | 442.1 | 131.1 | To be optimized |
Note: The proposed MRM transitions are based on the molecular weights of Ravuconazole (C22H15F2N5OS) and this compound and typical fragmentation patterns of similar triazole antifungals. These values should be confirmed and optimized in the user's laboratory.
Data Presentation and Method Validation
A comprehensive validation of this bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA). The validation should assess linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Linearity and Sensitivity
The linearity of the method should be established by analyzing a series of calibration standards over a clinically relevant concentration range. The LLOQ is defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Table 2: Example Calibration Curve and LLOQ Data
| Parameter | Result |
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Accuracy and Precision
The accuracy and precision of the method should be evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.
Table 3: Inter- and Intra-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 5 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 500 | < 15% | ± 15% | < 15% | ± 15% |
| High | 1500 | < 15% | ± 15% | < 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery of Ravuconazole and the matrix effect should be assessed to ensure that the sample preparation is efficient and that endogenous plasma components do not interfere with the quantification.
Table 4: Recovery and Matrix Effect Data
| QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Low | Consistent and reproducible | Minimal |
| High | Consistent and reproducible | Minimal |
Signaling Pathways and Logical Relationships
The logical relationship in this analytical method is the direct proportionality between the concentration of Ravuconazole in the plasma sample and the response ratio of the analyte to the internal standard, as measured by the LC-MS/MS system.
Logical relationship in the quantitative analysis.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of Ravuconazole in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. Proper method validation in accordance with regulatory standards is crucial before its application to clinical or preclinical samples.
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Ravuconazole-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent that inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Its mechanism of action involves the inhibition of cytochrome P450-dependent 14α-demethylase, which leads to the disruption of the fungal cell membrane and ultimately cell death.[1][3] Ravuconazole has demonstrated potent in vitro activity against a wide range of clinically important fungi, including Candida spp., Aspergillus spp., and Cryptococcus neoformans.[1][4][5]
Ravuconazole-d4 is a deuterated form of Ravuconazole. Deuteration, the substitution of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic properties of a compound, such as increasing its metabolic stability and half-life.[6][7] While specific in vitro antifungal susceptibility data for this compound is not yet widely available, the following application notes and protocols provide a framework for conducting such studies based on established methods for Ravuconazole and other azole antifungals. These protocols are intended to serve as a starting point and may require optimization for specific experimental conditions and fungal isolates.
Quantitative Data Summary
The following tables summarize the in vitro activity of Ravuconazole against various fungal species, which can be used as a reference for expected minimum inhibitory concentration (MIC) ranges when testing this compound.
Table 1: In Vitro Activity of Ravuconazole against Candida Species
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.007 - 1.0 | 0.03 | 0.03 - 0.06 |
| Candida glabrata | 0.03 - >8.0 | 0.5 | 1.0 - 2.0 |
| Candida parapsilosis | ≤0.03 - 2.0 | 0.06 | 0.25 |
| Candida tropicalis | 0.015 - 2.0 | 0.06 | 0.25 |
| Candida krusei | 0.06 - 2.0 | 0.25 | 0.5 |
Data compiled from multiple sources.[8][9][10]
Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | ≤0.03 - 2.0 | 0.5 | 0.5 |
| Aspergillus flavus | 0.12 - 1.0 | 0.5 | 1.0 |
| Aspergillus niger | 0.25 - 2.0 | 1.0 | 2.0 |
| Aspergillus terreus | 0.12 - 1.0 | 0.5 | 1.0 |
Data compiled from multiple sources.[11][12]
Experimental Protocols
The following are detailed protocols for determining the in vitro antifungal susceptibility of this compound. These methods are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]
Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is suitable for determining the MIC of this compound against Candida species and other yeasts.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile water or saline
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile water or saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Preparation:
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the working this compound solution to the first column.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions. This will result in 100 µL of varying drug concentrations in each well.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, including a growth control well (containing no drug) and a sterility control well (containing no inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
Protocol 2: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)
This method is suitable for determining the MIC of this compound against Aspergillus species and other filamentous fungi.
Materials:
-
Same as Protocol 1, with the addition of sterile Tween 20 (0.05%).
Procedure:
-
Preparation of this compound Stock Solution:
-
Follow the same procedure as in Protocol 1.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Microtiter Plate Preparation and Inoculation:
-
Follow the same procedures as in Protocol 1.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
Reading the MIC:
-
For azoles like Ravuconazole, the MIC for filamentous fungi is often defined as the lowest concentration that shows 100% inhibition of growth (no visible growth).[4]
-
Visualizations
The following diagrams illustrate the mechanism of action of Ravuconazole and a typical experimental workflow for antifungal susceptibility testing.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.
References
- 1. Ravuconazole - Doctor Fungus [drfungus.org]
- 2. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 3. Ravuconazole | C22H17F2N5OS | CID 467825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 8. In Vitro Activities of Ravuconazole and Voriconazole Compared with Those of Four Approved Systemic Antifungal Agents against 6,970 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro susceptibilities of rare Candida bloodstream isolates to ravuconazole and three comparative antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-Resistance between Fluconazole and Ravuconazole and the Use of Fluconazole as a Surrogate Marker To Predict Susceptibility and Resistance to Ravuconazole among 12,796 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to: EUCAST recommendations on the screening procedure E.Def 10.1 for the detection of azole resistance in Aspergillus fumigatus isolates using four-well azole-containing agar plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Ravuconazole-d4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent that exhibits potent activity against a wide range of pathogenic fungi. Its mechanism of action involves the inhibition of cytochrome P450 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2][3] Ravuconazole-d4 is a deuterated form of Ravuconazole. Deuteration, the substitution of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic properties of a compound, such as increasing its metabolic stability and half-life, without altering its fundamental mechanism of action.[4][5][6][7]
These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound using a cell-based broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ravuconazole, like other azole antifungals, targets the fungal-specific enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2][8] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, Ravuconazole blocks the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and a compromised cell membrane structure and function, ultimately resulting in the inhibition of fungal growth and cell death.[8]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Quantitative Data: In Vitro Antifungal Activity of Ravuconazole
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ravuconazole against various clinical isolates of Candida species. While this data is for the non-deuterated form, it serves as a strong proxy for the expected in vitro activity of this compound, as deuteration primarily affects pharmacokinetics rather than intrinsic antifungal potency.
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 3,894 | ≤0.008 - 4 | 0.015 | 0.03 |
| Candida glabrata | 967 | ≤0.008 - >8 | 0.25 | 1 |
| Candida parapsilosis | 891 | ≤0.008 - 2 | 0.06 | 0.12 |
| Candida tropicalis | 754 | ≤0.008 - 4 | 0.03 | 0.12 |
| Candida krusei | 229 | 0.03 - 4 | 0.12 | 0.25 |
| All Candida spp. | 6,970 | ≤0.008 - >8 | 0.03 | 0.25 |
Data adapted from in vitro studies of Ravuconazole.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines for antifungal susceptibility testing of yeasts.
Materials
-
This compound
-
Fungal isolates (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Micropipettes and sterile tips
Experimental Workflow
Caption: Experimental workflow for the broth microdilution MIC assay.
Step-by-Step Methodology
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1600 µg/mL.
-
Perform serial dilutions of the stock solution in RPMI-1640 medium to create working solutions for the assay.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Assay Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of this compound working solution to the first column.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last drug-containing column.
-
One column should be reserved as a drug-free growth control (containing only medium and inoculum), and another as a sterility control (containing only medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and further dilute the drug concentrations by half.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free growth control.
-
The endpoint can be determined visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Data Analysis and Interpretation
The results of the broth microdilution assay will provide the MIC value for this compound against the tested fungal isolate. This quantitative measure of in vitro activity is crucial for understanding the antifungal potency of the compound and for comparing its efficacy against different fungal species. The use of deuterated this compound in such assays, followed by in vivo studies, can help elucidate the potential benefits of deuteration on the overall therapeutic profile of the drug.
Conclusion
This document provides a comprehensive overview and a detailed protocol for the evaluation of this compound in a cell-based antifungal susceptibility assay. The provided information on its mechanism of action, quantitative in vitro activity, and a step-by-step experimental workflow is intended to support researchers in the fields of mycology and antifungal drug development. The use of standardized methodologies is critical for obtaining reproducible and comparable data on the efficacy of novel antifungal agents like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
Application Notes and Protocols for the Use of Ravuconazole-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ravuconazole-d4, a deuterium-labeled internal standard, in the quantitative analysis of the antifungal agent ravuconazole for drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for bioanalytical methods and in vitro metabolism assays are provided to guide researchers in their drug development programs.
Introduction to Ravuconazole and the Role of Deuterated Internal Standards
Ravuconazole is a broad-spectrum triazole antifungal agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a therapeutic agent. DMPK studies are essential for characterizing the pharmacokinetic profile of ravuconazole.
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has the same physicochemical properties as ravuconazole, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling accurate and precise quantification of ravuconazole in complex biological matrices.
Quantitative Bioanalysis of Ravuconazole using LC-MS/MS
A validated LC-MS/MS method is crucial for the accurate determination of ravuconazole concentrations in biological samples (e.g., plasma, serum, urine). This compound is an ideal internal standard for this purpose.
Experimental Protocol: Quantification of Ravuconazole in Human Plasma
This protocol describes a representative method for the quantification of ravuconazole in human plasma using protein precipitation for sample preparation, followed by LC-MS/MS analysis with this compound as an internal standard.
Materials and Reagents:
-
Ravuconazole analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of ravuconazole and this compound in methanol.
-
Prepare calibration standards by spiking blank human plasma with known concentrations of ravuconazole.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing a fixed concentration of this compound.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate ravuconazole from endogenous matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Ravuconazole: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for ravuconazole and this compound.
-
Calculate the peak area ratio (Ravuconazole / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ravuconazole in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation: Pharmacokinetic Parameters of Ravuconazole in Humans
The following table summarizes the pharmacokinetic parameters of ravuconazole obtained from a clinical study in healthy male volunteers after a single oral dose of the prodrug fosravuconazole. While this study may not have explicitly used this compound for all analyses, the data is representative of what would be generated in a DMPK study.
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 1370 ± 230 |
| Tmax (h) | 4.0 (median) |
| AUC (0-inf) (ng·h/mL) | 135000 ± 27000 |
| t1/2 (h) | 137 ± 25 |
| CL/F (L/h) | 2.2 ± 0.5 |
| Vz/F (L) | 440 ± 110 |
Data is illustrative and compiled from published literature.
In Vitro Metabolism of Ravuconazole
In vitro metabolism studies are conducted to identify the metabolic pathways of a drug candidate and the enzymes involved. Human liver microsomes are a common in vitro system for this purpose as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.
Experimental Protocol: In Vitro Metabolism of Ravuconazole in Human Liver Microsomes
This protocol outlines a typical experiment to investigate the metabolism of ravuconazole using human liver microsomes. This compound can be used as an internal standard for the quantification of the parent drug depletion.
Materials and Reagents:
-
Ravuconazole
-
This compound
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and ravuconazole (at a specific concentration, e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the remaining concentration of ravuconazole at each time point using the method described in Section 2.
-
Plot the natural logarithm of the percentage of remaining ravuconazole against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693 / k.
-
Metabolite identification can also be performed on the same samples by searching for potential biotransformation products of ravuconazole.
-
Visualizations
Diagrams of Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the metabolic context of ravuconazole.
Caption: General workflow for a DMPK study using this compound.
Caption: Ravuconazole metabolism by cytochrome P450 enzymes.
Caption: Mechanism of action of Ravuconazole.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of ravuconazole in various biological matrices, which is fundamental for robust DMPK studies. The provided protocols and data serve as a guide for researchers to develop and validate their own bioanalytical methods and to investigate the metabolic fate of ravuconazole. The use of such methodologies will undoubtedly facilitate the generation of high-quality data to support the clinical development of this promising antifungal agent.
Application Note: Bioanalytical Method Validation for the Quantification of Ravuconazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive and robust bioanalytical method for the quantitative determination of Ravuconazole in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ravuconazole-d4 is employed as the internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Ravuconazole. All validation parameters meet the acceptance criteria outlined in the FDA guidelines for bioanalytical method validation.
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent with potent activity against a wide range of fungal pathogens.[1][2] Accurate and reliable quantification of Ravuconazole in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample preparation and instrument response, thereby improving the overall precision and accuracy of the method.[4] This application note provides a detailed protocol for the validation of an LC-MS/MS method for the quantification of Ravuconazole in human plasma, demonstrating its suitability for routine use in a research setting.
Experimental Protocols
Materials and Reagents
-
Ravuconazole reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Ravuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ravuconazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of Ravuconazole and this compound by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).
Sample Preparation
A protein precipitation method is used for the extraction of Ravuconazole and this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 150 µL of the internal standard working solution (containing this compound in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1.0 min: 20% B
-
1.0-5.0 min: 20-80% B
-
5.0-6.0 min: 80% B
-
6.1-8.0 min: 20% B (re-equilibration)
-
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ravuconazole: m/z 482.2 → 371.1
-
This compound: m/z 486.2 → 375.1 (Note: These are representative transitions and should be optimized for the specific instrument used.)
-
Method Validation Results
The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 1 to 2000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 2.
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -3.2 | 9.8 | -4.5 |
| LQC | 3 | 6.2 | 1.5 | 7.1 | 0.8 |
| MQC | 100 | 4.1 | -0.8 | 5.3 | -1.2 |
| HQC | 1500 | 3.5 | 2.1 | 4.2 | 1.7 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The results are presented in Table 3.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.2 |
| HQC | 1500 | 95.1 | 101.5 |
Stability
The stability of Ravuconazole in human plasma was evaluated under various conditions to simulate sample handling and storage. The results are summarized in Table 4.
Table 4: Stability Data
| Stability Condition | Duration | Deviation from Nominal (%) |
| Bench-top Stability | 6 hours at room temperature | -4.2 |
| Freeze-Thaw Stability | 3 cycles | -6.8 |
| Long-term Stability | 30 days at -80°C | -8.1 |
Visualization of the Experimental Workflow
Caption: Bioanalytical workflow for Ravuconazole quantification.
Conclusion
The described LC-MS/MS method for the quantification of Ravuconazole in human plasma is selective, sensitive, accurate, and precise. The simple protein precipitation extraction procedure allows for high-throughput analysis. The method has been successfully validated according to regulatory guidelines and is suitable for use in clinical research and pharmacokinetic studies of Ravuconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Development of a stability-indicating assay method by HPLC–DAD and MS characterization of forced degradation products o… [ouci.dntb.gov.ua]
Application of Ravuconazole in Preclinical Fungal Infection Models
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent with demonstrated potent in vitro and in vivo activity against a wide range of medically important fungi, including Candida spp. and Aspergillus spp.[2][3][4] It has shown efficacy in various animal models of fungal infections, such as disseminated aspergillosis, mucosal candidiasis, and systemic histoplasmosis.[2][5] This document provides a summary of its application in these models, including key efficacy data and detailed experimental protocols.
Data Summary
Pharmacokinetic Properties of Ravuconazole
The pharmacokinetic profile of Ravuconazole has been characterized in several animal models, demonstrating a long elimination half-life and significant tissue penetration.
| Parameter | Animal Model | Dosage | Value | Reference |
| Elimination Half-Life | Rabbit | 10-30 mg/kg (oral) | ~13 hours | [6][7] |
| Rabbit | 1.25-40 mg/kg (IV prodrug) | 20.55 - 26.34 hours | [8] | |
| Murine | 10-160 mg/kg (oral) | 3.9 - 4.8 hours | [9][10] | |
| Protein Binding | Murine | - | 95.8% | [9] |
| Cmax | Rabbit | 1.25-40 mg/kg (IV prodrug) | 2.03 - 58.82 mg/L | [8] |
| AUC(0-∞) | Rabbit | 1.25-40 mg/kg (IV prodrug) | 5.80 - 234.21 mg·h/L | [8] |
Efficacy of Ravuconazole in Fungal Infection Models
Ravuconazole has demonstrated significant efficacy in reducing mortality and fungal burden in various preclinical models.
| Infection Model | Animal Model | Fungal Species | Ravuconazole Dosage | Key Efficacy Outcomes | Reference |
| Invasive Aspergillosis | Immunosuppressed Rabbit | Aspergillus fumigatus | 30 mg/kg/day (oral) | Eliminated mortality, cleared serum antigen, and eliminated organisms from tissues. | [6][7] |
| Disseminated Aspergillosis | Immunosuppressed Guinea Pig | Aspergillus fumigatus | 5, 10, 25 mg/kg (oral) | Significantly improved survival and reduced tissue burden in liver, brain, and kidney. | [2] |
| Disseminated Candidiasis | Neutropenic Murine | Candida albicans | - | The AUC/MIC ratio was strongly predictive of treatment outcome (R² = 91%). | [9] |
| Mucosal Candidosis | SCID Mice | Candida albicans | 25 mg/kg | Superior to fluconazole in reducing CFU in all tissues; cleared infection in all tissues from 50% of mice. | [11] |
Tissue Distribution of Ravuconazole
Studies have shown that Ravuconazole achieves substantial concentrations in various tissues. The following data was collected 30 minutes after the last of eight daily intravenous doses of the prodrug in rabbits.
| Tissue | Concentration Range (µg/g) | Reference |
| Liver | 12.91 - 562.68 | [8] |
| Adipose Tissue | 10.57 - 938.55 | [8] |
| Lung | 5.46 - 219.12 | [8] |
| Kidney | 3.95 - 252.44 | [8] |
| Brain | 2.37 - 144.85 | [8] |
Experimental Protocols
Murine Model of Disseminated Candidiasis
This protocol is designed to evaluate the efficacy of Ravuconazole in a neutropenic murine model of disseminated Candida albicans infection. The primary endpoint is the fungal burden in the kidneys.[9]
a. Immunosuppression and Infection:
-
Induce neutropenia in mice using cyclophosphamide administered intraperitoneally.
-
Two to four days after immunosuppression, infect mice via tail vein injection with a suspension of Candida albicans.
b. Treatment Regimen:
-
Initiate oral administration of Ravuconazole at various dosages and dosing intervals 2 hours post-infection.
-
Continue treatment for a specified duration (e.g., 24 or 72 hours).[9]
c. Outcome Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the kidneys, homogenize the tissue, and perform serial dilutions.
-
Plate the dilutions on appropriate agar plates and incubate to determine the number of colony-forming units (CFU) per gram of tissue.
Rabbit Model of Invasive Aspergillosis
This protocol details the evaluation of Ravuconazole in an immunosuppressed, temporarily leukopenic rabbit model of invasive Aspergillus fumigatus infection.[6][7]
a. Immunosuppression and Infection:
-
Induce immunosuppression and temporary leukopenia in rabbits.
-
Twenty-four hours after initiating immunosuppression, challenge the rabbits with an intravenous inoculum of Aspergillus fumigatus conidia.
b. Treatment Regimen:
-
Begin oral therapy with Ravuconazole (e.g., 30 mg/kg of body weight per day) 24 hours after the fungal challenge.[7]
-
A control group should receive no treatment, and a comparator group could receive a standard antifungal like amphotericin B.[7]
-
Continue treatment for a predetermined period (e.g., up to 12 days).
c. Outcome Assessment:
-
Monitor survival daily.
-
Collect serum samples to measure aspergillus antigen levels.
-
At the end of the study, or at the time of death, perform semiquantitative cultures of liver, lung, kidney, and brain tissues to determine the fungal burden.[7]
Signaling Pathway Inhibition by Azole Antifungals
Ravuconazole, as a triazole antifungal, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy, Safety, and Plasma Pharmacokinetics of Escalating Dosages of Intravenously Administered Ravuconazole Lysine Phosphoester for Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacies of two new antifungal agents, the triazole ravuconazole and the echinocandin LY-303366, in an experimental model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacies of Two New Antifungal Agents, the Triazole Ravuconazole and the Echinocandin LY-303366, in an Experimental Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compartmental pharmacokinetics and tissue distribution of the antifungal triazole ravuconazole following intravenous administration of its di-lysine phosphoester prodrug (BMS-379224) in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Pharmacodynamics of a New Triazole, Ravuconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Ravuconazole in Treatment of Mucosal Candidosis in SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ravuconazole-d4 Solubility for In vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ravuconazole-d4 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vitro assays?
Ravuconazole is a broad-spectrum, second-generation triazole antifungal agent.[1] this compound is a deuterated form of Ravuconazole, often used as an internal standard in analytical methods. Like its non-deuterated counterpart, this compound is a lipophilic molecule and is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[2][3] This poor water solubility can lead to challenges in preparing stock solutions and maintaining the desired concentrations in aqueous culture media during in vitro assays, potentially causing drug precipitation and leading to inaccurate and unreliable results.
Q2: What is the mechanism of action of Ravuconazole?
Ravuconazole, like other azole antifungals, acts by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, Ravuconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide (DMSO) inhibits the germination of Candida albicans and the arthrospores of Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in Ravuconazole-d4 LC-MS/MS quantification
Welcome to the technical support center for the LC-MS/MS quantification of Ravuconazole-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Ravuconazole?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the quantification of Ravuconazole.[2][3][4] Biological samples like plasma and serum contain numerous endogenous components such as phospholipids, proteins, and salts that can interfere with the ionization of Ravuconazole and its internal standard in the mass spectrometer's ion source.[2]
Q2: How does a deuterated internal standard like this compound help in overcoming matrix effects?
A2: A deuterated internal standard (d-IS) is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium.[4] The principle behind its use is that the d-IS has nearly identical physicochemical properties to the analyte, Ravuconazole.[1][5] This similarity should ensure that they co-elute during chromatography and are affected by matrix interferences in the same manner.[1][6] By measuring the peak area ratio of the analyte to the internal standard, any signal fluctuations caused by matrix effects should be normalized, leading to accurate quantification.[1]
Q3: Can I still get inaccurate results even when using this compound as an internal standard?
A3: Yes, it is possible to obtain inaccurate results despite using a deuterated internal standard.[7] A phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between Ravuconazole and this compound.[8][9] If this slight separation causes the analyte and the internal standard to elute in regions of the chromatogram with different levels of ion suppression, the internal standard will not accurately compensate for the matrix effect on the analyte.[8][9] This can lead to variability in the analyte-to-internal standard ratio and affect the accuracy of the method.[8] It has been demonstrated that even a small retention time difference can result in a significant disparity in the degree of ion suppression experienced by the analyte and its SIL internal standard.[8][9]
Q4: What are the most common sources of matrix effects in plasma or serum samples?
A4: Phospholipids are a major source of matrix effects in bioanalysis, particularly when using electrospray ionization (ESI).[10][11][12] These molecules are abundant in plasma and serum and have a tendency to co-elute with many analytes, causing ion suppression.[11] Other sources include salts, proteins, and co-administered drugs.[2] Simple sample preparation methods like protein precipitation are often insufficient for removing these interfering components.[10][13]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: High variability in quality control (QC) samples and/or poor accuracy.
-
Possible Cause: Inconsistent matrix effects between different lots of biological matrix or between individual samples. Even with a deuterated internal standard, significant variations in the matrix composition can lead to differential ion suppression.[8] Another potential cause is a slight retention time shift between Ravuconazole and this compound, leading to inconsistent compensation for the matrix effect.[8]
-
Solutions:
-
Optimize Sample Preparation: A more rigorous sample cleanup is often the most effective solution.[11]
-
Solid Phase Extraction (SPE): Employing an SPE method, especially one designed for phospholipid removal, can significantly reduce matrix effects.[10][14][15] Techniques like HybridSPE have been shown to remove over 97% of phospholipids from plasma samples.[10]
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective method for cleaning up samples and reducing matrix effects.[16]
-
-
Chromatographic Optimization: Adjusting the chromatographic conditions can help separate Ravuconazole from the interfering matrix components.
-
Sample Dilution: If the concentration of Ravuconazole is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[17][20]
-
Problem 2: Low signal intensity or poor sensitivity for Ravuconazole.
-
Possible Cause: Significant ion suppression is likely occurring.[3][21] This means that co-eluting matrix components are interfering with the ionization of Ravuconazole in the MS source.[21]
-
Solutions:
-
Assess Ion Suppression: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is most severe.[20][21]
-
Improve Sample Cleanup: As mentioned in Problem 1, switching from protein precipitation to a more effective technique like phospholipid removal SPE or LLE is highly recommended.[10][16][22]
-
Enhance Chromatographic Separation: Adjust your LC method to ensure that Ravuconazole does not elute in a zone of high ion suppression.[18][21]
-
Data on Sample Preparation Method Efficacy
The choice of sample preparation method has a significant impact on the extent of matrix effects. The following table summarizes the typical performance of different techniques in removing phospholipids, a primary cause of ion suppression.
| Sample Preparation Technique | Typical Phospholipid Removal Efficiency | Relative Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low (<5%)[10][13] | High[13][16] | Simple, fast, and inexpensive. | Ineffective at removing phospholipids and other matrix components.[10][13][14] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Low to Moderate | Can provide clean extracts.[16] | Can be labor-intensive and may require optimization of solvents. |
| Solid Phase Extraction (SPE) | High | Low | Can provide very clean extracts and analyte concentration.[10][14] | Method development can be more complex and time-consuming.[22] |
| Phospholipid Removal SPE (e.g., HybridSPE, Oasis PRiME) | Very High (>95%)[10][22] | Very Low[10][22] | Specifically targets and removes phospholipids, leading to significantly reduced matrix effects.[10][22] | May be more expensive than other methods. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects
This experiment helps to identify regions of ion suppression or enhancement in your chromatogram.
Materials:
-
A standard solution of Ravuconazole.
-
A syringe pump.
-
A T-connector.
-
Blank, extracted matrix (e.g., plasma extract prepared with your current method).
Procedure:
-
Set up your LC-MS/MS system as you would for your analysis.
-
Infuse the Ravuconazole standard solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow after the analytical column using the T-connector.
-
Monitor the signal of Ravuconazole in MRM mode to establish a stable baseline.
-
Inject a blank, extracted matrix sample.
-
Observe the baseline of the Ravuconazole signal. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol quantifies the extent of ion suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Ravuconazole and this compound into the reconstitution solvent at low, medium, and high QC concentrations.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using your sample preparation method. Spike Ravuconazole and this compound into the extracted matrix at the same QC concentrations.
-
Set C (Pre-Spiked Matrix): Spike Ravuconazole and this compound into the biological matrix before extraction at the same QC concentrations.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and the IS-Normalized MF:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (MF of Ravuconazole) / (MF of this compound)
-
An MF value of < 1 indicates ion suppression, while a value > 1 indicates ion enhancement. An IS-Normalized MF close to 1.0 suggests that the internal standard is effectively compensating for the matrix effect.[2]
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. waters.com [waters.com]
- 15. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Chromatographic Separation of Ravuconazole and Ravuconazole-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Ravuconazole and its deuterated internal standard, Ravuconazole-d4.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Ravuconazole and this compound by LC-MS/MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Analyte-Specific Tailing: Secondary interactions between the basic Ravuconazole molecule and acidic silanol groups on the stationary phase. | - Mobile Phase pH Adjustment: Lower the mobile phase pH to around 3.0 using an additive like 0.1% formic acid to protonate the silanol groups and minimize secondary interactions. Ensure your column is stable at low pH. - Column Choice: Utilize a column with a highly deactivated stationary phase or an end-capped column to reduce the number of available silanol groups. |
| General Peak Shape Issues (All Peaks): - Column overload (mass or volume). - Extra-column dead volume. - Incompatible injection solvent. | - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if peak shape improves. - Check Fittings and Tubing: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter to minimize dead volume. - Solvent Matching: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| Poor Resolution Between Ravuconazole and this compound | Although unlikely due to their chemical similarity, slight differences in retention can occur. | - Optimize Gradient: Adjust the gradient slope to provide better separation around the elution time of the analytes. A shallower gradient can improve resolution. - Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can provide different selectivities. |
| Inconsistent or Low this compound Signal | - Isotopic Exchange: Loss of deuterium atoms from the internal standard. - Stability Issues: Degradation of the internal standard in the sample matrix or during storage. | - pH and Temperature Control: Avoid highly acidic or basic conditions and elevated temperatures during sample preparation and storage to prevent isotopic exchange. Store stock solutions and samples at recommended low temperatures (e.g., -20°C or -80°C). - Stability Assessment: Conduct stability experiments of this compound in the sample matrix under various storage conditions to determine its stability. |
| Isotopic Cross-Talk (Contribution of Ravuconazole's isotopes to this compound signal) | The natural isotopic abundance of elements in Ravuconazole (especially ¹³C) can lead to a small signal at the m/z of this compound, affecting accuracy at low concentrations. | - Select Appropriate MRM Transitions: Choose precursor and product ions for this compound that are unique and have minimal overlap with the isotopic pattern of Ravuconazole. - Purity of Internal Standard: Ensure the isotopic purity of the this compound standard is high (typically ≥98%). - Correction Factor: For highly sensitive assays, a correction factor can be determined by analyzing a high-concentration Ravuconazole standard and measuring the signal in the this compound channel. |
| Differential Matrix Effects | The analyte and internal standard, despite co-eluting, may experience different degrees of ion suppression or enhancement from matrix components.[1] | - Optimize Sample Preparation: Employ a more rigorous sample clean-up method (e.g., solid-phase extraction) to remove interfering matrix components. - Chromatographic Separation: Ensure perfect co-elution of Ravuconazole and this compound. Even slight separation can expose them to different matrix interferences as they elute. - Dilution: Dilute the sample extract to minimize the concentration of matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an LC-MS/MS method for Ravuconazole and this compound?
A1: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for the analysis of azole antifungals. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point. A flow rate of 0.3-0.5 mL/min is typical. Detection is usually performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Q2: How should I prepare my plasma/serum samples for analysis?
A2: Protein precipitation is a simple and common method for preparing plasma or serum samples for the analysis of azole antifungals.[2][3] This typically involves adding a cold organic solvent, such as acetonitrile or methanol (often containing the internal standard), to the sample in a 3:1 or 4:1 ratio. After vortexing and centrifugation, the supernatant is collected for injection.
Q3: What are the expected MRM transitions for Ravuconazole and this compound?
A3: The exact MRM transitions should be optimized in your laboratory by infusing a standard solution of each compound into the mass spectrometer. However, based on the structure of Ravuconazole, you would typically select the protonated molecule [M+H]⁺ as the precursor ion. For this compound, the precursor ion will be [M+4+H]⁺. Product ions are generated by collision-induced dissociation (CID) and the most intense and specific fragments are chosen for the transitions.
Q4: How can I assess the stability of Ravuconazole and this compound in my samples?
A4: Stability should be evaluated under various conditions that mimic the sample lifecycle. This includes freeze-thaw stability (subjecting samples to multiple freeze-thaw cycles), short-term stability at room temperature, and long-term stability at the intended storage temperature (e.g., -80°C). The analyte and internal standard concentrations in the tested samples are compared to those in freshly prepared samples.
Experimental Protocol: Representative LC-MS/MS Method
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma/serum sample, add 150 µL of ice-cold acetonitrile containing this compound at a known concentration.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of standards |
Visualizations
Caption: Experimental workflow for Ravuconazole analysis.
Caption: Troubleshooting decision tree for chromatographic issues.
References
- 1. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 2. A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid UPLC-MS/MS assay for the simultaneous measurement of fluconazole, voriconazole, posaconazole, itraconazole, and hydroxyitraconazole concentrations in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Ravuconazole-d4 internal standard variability and troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability issues encountered when using Ravuconazole-d4 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Ravuconazole, an antifungal agent. In a SIL internal standard, one or more atoms are replaced with their heavier stable isotopes (in this case, four hydrogen atoms are replaced with deuterium).[1] this compound is considered the "gold standard" for the quantitative analysis of Ravuconazole in biological matrices.[2] Its physicochemical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization in a mass spectrometer.[3][2][4] This allows it to effectively compensate for variability in extraction recovery, injection volume, and matrix effects, leading to more accurate and precise analytical results.[3][5][6][7]
Q2: What are the primary causes of variability in the this compound internal standard signal?
Variability in the internal standard response can stem from several sources throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues: Inconsistent extraction recovery, errors in spiking the internal standard, or variability in sample handling can all lead to fluctuations in the this compound signal.[3][7]
-
Matrix Effects: Co-eluting components from the biological matrix can enhance or suppress the ionization of this compound in the mass spectrometer source, leading to signal variability.[5][8][9] While SIL internal standards are designed to track and correct for this, extreme matrix effects can still be a source of variation.[10]
-
Instrumental Factors: Issues with the LC-MS system, such as inconsistent injection volumes, fluctuations in the ion source, or detector drift, can cause the internal standard signal to vary.[3][7]
-
Issues Specific to Deuterated Standards: Problems like isotopic crosstalk, deuterium exchange, or the presence of unlabeled Ravuconazole as an impurity in the this compound standard can also contribute to variability.[11][12][13]
Q3: What is isotopic crosstalk and how can it affect my results?
Isotopic crosstalk occurs when the isotopic signal of the unlabeled analyte contributes to the signal of the deuterated internal standard.[11] For example, the M+4 isotope of Ravuconazole (resulting from the natural abundance of heavy isotopes like ¹³C) could have the same mass-to-charge ratio as this compound. This can lead to a falsely high internal standard signal, which in turn causes an underestimation of the analyte concentration.[12]
Q4: What is deuterium exchange and when should I be concerned about it?
Deuterium exchange is the replacement of deuterium atoms on the this compound molecule with protons from the surrounding solvent or matrix.[13] This can occur if the deuterium labels are in chemically labile positions and are exposed to acidic or basic conditions, or high temperatures in the ion source.[12][13] Deuterium exchange can lead to a decrease in the this compound signal and an increase in the signal of unlabeled Ravuconazole, compromising the accuracy of quantification.[13]
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area Across a Batch
This is a common issue that can point to several potential root causes. A systematic approach is necessary to identify and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high internal standard variability.
Experimental Protocols:
-
Protocol 1: Evaluation of Internal Standard Addition
-
Prepare a set of blank matrix samples.
-
Spike each sample with the this compound internal standard solution using the same procedure as for the study samples.
-
Process and analyze these samples.
-
Expected Outcome: The peak area of this compound should be consistent across all samples (e.g., %RSD < 15%). High variability points to issues with the spiking procedure.
-
-
Protocol 2: Post-Extraction Spiking to Assess Matrix Effects
-
Extract blank matrix from several different sources.
-
Spike the extracted blank matrix with Ravuconazole and this compound at a known concentration (post-extraction).
-
Prepare a neat solution of Ravuconazole and this compound in the reconstitution solvent at the same concentration.
-
Analyze both sets of samples and compare the peak areas.
-
Matrix Factor (MF) Calculation: MF = (Peak Area in Matrix) / (Peak Area in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[8]
-
Quantitative Data Summary:
| Parameter | Acceptable Range | Potential Implication of Deviation |
| IS Peak Area %RSD (across batch) | < 15-20% | Inconsistent sample preparation or instrument performance. |
| Matrix Factor | 0.8 - 1.2 | Significant ion suppression or enhancement. |
Issue 2: Observation of Unlabeled Ravuconazole in Blank Samples Spiked Only with this compound
This indicates either the presence of unlabeled analyte as an impurity in the internal standard or isotopic crosstalk.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected analyte signal.
Experimental Protocols:
-
Protocol 3: Purity Check of this compound Standard
-
Prepare a high-concentration solution of the this compound internal standard in a suitable solvent.
-
Analyze the solution using LC-MS/MS, monitoring the mass transition for unlabeled Ravuconazole.
-
Expected Outcome: The signal for unlabeled Ravuconazole should be negligible. A significant peak indicates impurity in the internal standard.[11]
-
-
Protocol 4: Isotopic Crosstalk Evaluation
-
Prepare a series of samples containing a constant concentration of this compound and increasing concentrations of unlabeled Ravuconazole.
-
Analyze the samples and monitor the signal in the this compound mass transition.
-
Expected Outcome: If there is no crosstalk, the signal for this compound should remain constant. An increasing signal with higher concentrations of unlabeled Ravuconazole confirms isotopic crosstalk.[11]
-
Quantitative Data Summary:
| Experiment | Metric | Acceptable Limit | Potential Implication of Exceedance |
| IS Purity Check | Unlabeled Analyte Response in IS Solution | < 0.1% of IS Response | The internal standard is impure. |
| Crosstalk Evaluation | % Contribution to IS Signal at ULOQ | < 5% | Inaccurate quantification at high analyte concentrations. |
Issue 3: Chromatographic Peak Tailing or Splitting for this compound
Poor peak shape can affect the accuracy and precision of peak integration.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols:
-
Protocol 5: Column Performance Check
-
Prepare a standard solution of this compound in a neat solvent.
-
Perform several injections and monitor the peak shape, retention time, and column pressure.
-
Expected Outcome: Consistent retention time and symmetrical peak shape. A shift in retention time, peak broadening, or high backpressure may indicate a degraded or clogged column.
-
-
Protocol 6: Mobile Phase Evaluation
-
Prepare fresh mobile phases.
-
Ensure the pH of the aqueous mobile phase is appropriate for the analyte and column chemistry. For triazole antifungals, a slightly acidic pH is often used.
-
Analyze a standard solution of this compound.
-
Expected Outcome: Symmetrical peak shape. Poor peak shape may improve with fresh mobile phase or slight adjustments to the pH or organic modifier content.
-
Ravuconazole Signaling Pathway
Ravuconazole, like other azole antifungals, targets the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.
Caption: Mechanism of action of Ravuconazole.
Ravuconazole works by inhibiting the enzyme lanosterol 14-alpha-demethylase (encoded by the ERG11 gene), which is a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[14][15][16][17] This inhibition blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[16] The blockage leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterols, which disrupt the structure and function of the cell membrane, ultimately leading to fungal cell death.[15][16]
References
- 1. This compound | C22H17F2N5OS | CID 71751989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Ravuconazole - Doctor Fungus [drfungus.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 17. Ravuconazole | C22H17F2N5OS | CID 467825 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of Ravuconazole-d4 during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ravuconazole-d4 during sample preparation for bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, similar to its non-deuterated counterpart, is susceptible to two primary degradation pathways during sample preparation:
-
Alkaline Hydrolysis: Ravuconazole is known to degrade in alkaline conditions.[1][2] This is a significant concern during sample extraction and processing steps where the pH of the sample or reagents may not be controlled.
-
Photodegradation: Exposure to light, particularly UV and visible light, can cause the degradation of Ravuconazole.[3] This is a critical factor to consider from the moment of sample collection through to analysis.
Q2: Why is preventing the degradation of this compound important?
A2: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[4][5] Its purpose is to mimic the behavior of the analyte (Ravuconazole) throughout the entire analytical process, including extraction, to correct for variability. If the internal standard degrades, it will no longer accurately reflect the concentration of the analyte, leading to inaccurate and unreliable quantitative results.[6][7]
Q3: What are the initial signs of this compound degradation in my analytical run?
A3: Signs of degradation can include:
-
A decrease in the peak area or response of this compound over time or between samples.
-
The appearance of unexpected peaks in the chromatogram that may correspond to degradation products.
-
High variability in the analyte/internal standard peak area ratio across quality control (QC) samples.
-
A positive bias in the results if the internal standard is degrading at a faster rate than the analyte.
Q4: Can the deuterium label on this compound exchange with hydrogen from the solvent?
A4: While deuterium-hydrogen exchange can be a concern for some deuterated standards, especially those with deuterium on heteroatoms or acidic carbons, the labeling position on this compound is generally stable. However, it is a good practice to use aprotic solvents for stock solutions and to minimize exposure to highly acidic or basic aqueous solutions for extended periods to prevent any potential for back-exchange.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to this compound degradation.
Issue 1: Suspected Alkaline Hydrolysis
Symptoms:
-
Low or inconsistent this compound response.
-
Presence of additional peaks in the chromatogram.
-
Poor accuracy and precision in QC samples.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| High pH of Biological Matrix | Measure the pH of your plasma or urine samples upon thawing. If necessary, adjust the pH to a neutral or slightly acidic range (pH 6-7) by adding a small volume of a suitable buffer (e.g., phosphate or citrate buffer) immediately after thawing. | Biological matrices can become more alkaline upon storage, creating conditions favorable for hydrolysis.[8] |
| Alkaline Reagents in Extraction | Review the pH of all reagents used in the sample preparation workflow, especially for liquid-liquid extraction (LLE) or solid-phase extraction (SPE). If using alkaline conditions for extraction of the analyte, minimize the exposure time of the sample to the basic solution and neutralize the extract immediately. | Strong bases used in extraction can rapidly degrade this compound. |
| pH of Reconstitution Solvent | Ensure the final reconstitution solvent is buffered to a neutral or slightly acidic pH. | Unbuffered aqueous or methanolic solutions can have a pH that is not conducive to the stability of this compound. |
Issue 2: Suspected Photodegradation
Symptoms:
-
Decreasing this compound response with increased exposure to light.
-
Higher degradation observed in samples processed under bright laboratory light compared to those processed in subdued light.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Exposure to Ambient Light | From the point of sample collection, use amber or opaque collection tubes. During sample processing, work under yellow or low-intensity light. Wrap sample racks and containers in aluminum foil. | Minimizing exposure to all light sources is the most effective way to prevent photodegradation.[3] |
| Transparent Vials and Plates | Use amber glass or UV-protected plastic autosampler vials and well plates.[9][10] | Standard clear glass or plastic offers no protection from light, which can cause degradation of the sample while sitting in the autosampler tray.[9] |
| Autosampler Conditions | If possible, use a cooled autosampler (4-8 °C) and ensure the autosampler's light cover is in place. Some autosamplers have UV-blocking windows. | Lowering the temperature can slow the rate of degradation, and a covered autosampler provides an additional barrier to light.[11] |
| Extended Time in Autosampler | Minimize the time samples sit in the autosampler before injection. If long analytical runs are necessary, consider reinjecting a QC sample at the end of the run to assess for degradation over time. | Prolonged exposure to even low levels of light in an autosampler can lead to cumulative degradation. |
Experimental Protocols
Protocol 1: Recommended Sample Handling and Storage
This protocol outlines the best practices for handling and storing biological samples to maintain the stability of this compound.
-
Blood Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA). Use amber or opaque tubes if possible.
-
Plasma Preparation: Centrifuge the blood samples as soon as possible to separate the plasma.
-
pH Adjustment (Optional but Recommended): Immediately after separation, add a small volume (e.g., 10 µL per 1 mL of plasma) of a concentrated phosphate buffer (e.g., 1 M, pH 6.5) to stabilize the pH.
-
Storage: Store plasma samples at -80°C in amber or opaque cryovials.
-
Thawing: Thaw samples at room temperature in the dark or under yellow light. Vortex gently to ensure homogeneity before proceeding with extraction.
Protocol 2: pH-Controlled Solid-Phase Extraction (SPE)
This protocol provides a general procedure for SPE that minimizes the risk of alkaline hydrolysis.
-
Sample Pre-treatment:
-
Thaw 200 µL of plasma sample as described in Protocol 1.
-
Add 20 µL of this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
-
Elution:
-
Elute Ravuconazole and this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Visualizations
Workflow for Preventing this compound Degradation
Caption: Experimental workflow for this compound sample preparation.
Logical Relationship of Degradation Factors and Prevention Strategies
Caption: Key factors in this compound degradation and their mitigation.
References
- 1. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Why Use Amber Glass Autosampler Vials for Light-Sensitive Samples?--Aijiren HPLC Vials [chromatographyselling.com]
- 10. How to Properly Store Chromatography Vials to Maintain Sample Integrity 6 Steps [hplcvials.com]
- 11. Purpose of cooled LC autosamplers? - Chromatography Forum [chromforum.org]
Technical Support Center: Addressing Ion Suppression in Ravuconazole Bioanalysis with Ravuconazole-d4
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Ravuconazole-d4 as an internal standard to mitigate ion suppression effects in the bioanalysis of Ravuconazole.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my Ravuconazole quantification?
A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte, such as Ravuconazole, is reduced by co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay.[1] In bioanalysis of plasma or serum, common culprits for ion suppression include phospholipids, salts, and endogenous metabolites.
Q2: How does this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for compensating for ion suppression.[2] Because this compound has nearly identical physicochemical properties to Ravuconazole, it will co-elute and experience the same degree of ion suppression in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and reproducible quantification.[2][3]
Q3: I am still observing high variability in my results despite using this compound. What could be the issue?
A3: While this compound is highly effective, several factors can still lead to variability:
-
Chromatographic Separation: If Ravuconazole and this compound are not perfectly co-eluting, they may be affected differently by matrix components. Deuterium-labeled standards can sometimes exhibit slightly different retention times than the unlabeled analyte.[2][4]
-
Sample Preparation: Inadequate sample cleanup can lead to significant and variable ion suppression that may overwhelm the corrective capacity of the internal standard.
-
Concentration of Internal Standard: The concentration of the internal standard should be consistent across all samples and ideally within the linear range of the assay.
Q4: What are the recommended sample preparation techniques to minimize ion suppression for Ravuconazole analysis?
A4: The goal of sample preparation is to remove as many interfering matrix components as possible.[5] Here are two common and effective techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples. It can be optimized to selectively bind Ravuconazole and this compound while allowing matrix components like salts and phospholipids to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating Ravuconazole from many endogenous interferences based on its solubility in different immiscible solvents.
Protein precipitation is a simpler but less clean method and may not be sufficient for removing all ion-suppressing components.[5]
Troubleshooting Guides
Problem 1: Low Ravuconazole signal intensity in plasma samples compared to neat standards.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Optimize Sample Preparation: If using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner sample extract. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Ravuconazole from early-eluting matrix components like salts and phospholipids. 3. Dilute the Sample: If the Ravuconazole concentration is high enough, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components. |
| Inefficient Extraction Recovery | 1. Optimize Extraction Protocol: Ensure the pH of the sample and the choice of extraction solvent are optimal for Ravuconazole. 2. Use this compound to Assess Recovery: The signal of this compound can be used to monitor and correct for losses during the extraction process. |
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Ensure Co-elution of Analyte and IS: Verify that the chromatographic peaks for Ravuconazole and this compound have the same retention time and peak shape. A slight shift can expose them to different matrix effects.[4] 2. Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as your unknown samples to ensure consistent matrix effects across the analytical run. |
| Inconsistent Sample Preparation | 1. Automate Extraction: If possible, use an automated liquid handler for sample preparation to minimize human error and improve consistency. 2. Thoroughly Validate the Method: Ensure the bioanalytical method is validated for precision and accuracy according to regulatory guidelines. |
Experimental Protocols
Protocol 1: Bioanalysis of Ravuconazole in Human Plasma using LC-MS/MS
This protocol outlines a typical experimental procedure for the quantification of Ravuconazole in human plasma using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute Ravuconazole and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ravuconazole: m/z 438.1 -> 369.1 this compound: m/z 442.1 -> 373.1 |
Note: The specific MRM transitions should be optimized for your instrument.
Data Presentation
Table 1: Impact of Ion Suppression on Ravuconazole Peak Area and Correction with this compound
| Sample Type | Ravuconazole Peak Area (Analyte Only) | This compound Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Solution (100 ng/mL) | 850,000 | 865,000 | 0.983 | 100.0 | 100.0 |
| Plasma Extract (100 ng/mL) | 425,000 | 430,000 | 0.988 | 100.5 | 100.5 |
This table illustrates a hypothetical 50% ion suppression in the plasma extract, demonstrated by the lower peak areas for both the analyte and the internal standard. However, the analyte/IS ratio remains consistent, allowing for accurate quantification.
Table 2: Bioanalytical Method Validation Summary for Ravuconazole in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Corrected by this compound |
This table summarizes typical validation parameters for a robust bioanalytical method.
Visualizations
Caption: Experimental workflow for Ravuconazole bioanalysis.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Principle of ion suppression correction with a SIL-IS.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. myadlm.org [myadlm.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Enhancing Ravuconazole-d4 Detection in Biological Matrices
Welcome to the technical support center for the analysis of Ravuconazole-d4. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of this compound detection in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an internal standard?
A1: The primary advantage of using a deuterated internal standard like this compound is its ability to minimize analytical variability and improve data reliability.[1][2] As a stable isotope-labeled internal standard (SIL-IS), this compound is chemically identical to the analyte (Ravuconazole) but has a different mass, allowing it to be distinguished by a mass spectrometer.[2] This near-identical chemical behavior ensures that it experiences similar effects as the analyte during sample preparation, chromatography, and ionization, thereby providing a more accurate and precise quantification by compensating for matrix effects and other sources of variability.[1][2][3]
Q2: What are the common causes of low sensitivity in this compound detection?
A2: Low sensitivity in the detection of this compound can stem from several factors:
-
Suboptimal Ionization: Inefficient ionization of the analyte in the mass spectrometer's source can lead to a weak signal. This can be influenced by the mobile phase composition, pH, and the ionization source parameters.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[1][3]
-
Poor Extraction Recovery: Inefficient extraction of this compound from the biological matrix during sample preparation will result in a lower concentration of the analyte reaching the analytical instrument.
-
Inadequate Chromatographic Conditions: Poor peak shape, such as excessive broadening, can reduce the signal-to-noise ratio and thus decrease sensitivity.
Q3: How can I minimize matrix effects in my analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:
-
Use of a Stable Isotope-Labeled Internal Standard: Employing this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by the matrix.[1][3]
-
Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components.[4] Protein precipitation is a simpler but generally less clean method.[5]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
-
Dilution of the Sample: Diluting the sample can reduce the concentration of matrix components, but this may also decrease the analyte concentration, so a balance must be found.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
Symptoms:
-
The peak area of this compound is significantly lower than expected or absent.
-
High variability in the internal standard signal across different samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | - Optimize Extraction Solvent: Ensure the solvent used for liquid-liquid extraction or the elution solvent in solid-phase extraction is appropriate for Ravuconazole. Adjusting the pH of the sample or extraction solvent can improve partitioning. - Check SPE Cartridge: Verify that the sorbent chemistry of the SPE cartridge is suitable for retaining and eluting Ravuconazole. Ensure the cartridge is not overloaded.[6][7] - Optimize Elution Volume: The volume of the elution solvent may be insufficient to completely recover the analyte from the SPE cartridge. Increase the elution volume in increments.[8] |
| Analyte Degradation | - Assess Stability: Investigate the stability of this compound under the sample collection, storage, and processing conditions. Avoid prolonged exposure to extreme pH or high temperatures. |
| Improper Reconstitution | - Ensure Complete Dissolution: After evaporation of the extraction solvent, ensure the residue is completely redissolved in the reconstitution solvent. Vortexing and sonication can aid in dissolution. |
Issue 2: High Signal Variability and Poor Precision
Symptoms:
-
Inconsistent peak areas for this compound in replicate injections of the same sample.
-
High coefficient of variation (%CV) for quality control samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | - Improve Sample Cleanup: Enhance the sample preparation method to remove more interfering matrix components. Consider a more rigorous SPE protocol or a two-step extraction process. - Verify Internal Standard Co-elution: Ensure that this compound co-elutes as closely as possible with Ravuconazole. A significant separation can lead to differential matrix effects.[1] |
| Instrumental Issues | - Check for System Contamination: A contaminated injection port, column, or mass spectrometer source can lead to signal instability. Perform system cleaning and maintenance. - Verify Autosampler Performance: Inconsistent injection volumes can lead to high variability. Check the autosampler for proper functioning. |
| Sample Preparation Inconsistency | - Standardize Procedures: Ensure that all steps of the sample preparation are performed consistently for all samples, including timing, volumes, and mixing. |
Quantitative Data
| Parameter | Representative Value | Biological Matrix | Analytical Method |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.2 µg/mL | Plasma/Serum | LC-MS/MS |
| Upper Limit of Quantification (ULOQ) | 10 - 50 µg/mL | Plasma/Serum | LC-MS/MS |
| Recovery | > 85% | Plasma/Serum | LC-MS/MS |
| Intra-day Precision (%CV) | < 10% | Plasma/Serum | LC-MS/MS |
| Inter-day Precision (%CV) | < 15% | Plasma/Serum | LC-MS/MS |
| Linearity (r²) | > 0.99 | Plasma/Serum | LC-MS/MS |
Note: These values are illustrative and based on methods for other azole antifungals. Actual performance for this compound may vary and should be determined through method validation.
Experimental Protocols
General Protocol for Ravuconazole Quantification in Plasma using this compound
This protocol outlines a general procedure for the extraction and analysis of ravuconazole from plasma samples using protein precipitation, a common and straightforward sample preparation technique.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Ravuconazole: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1) + 4 -> Product ion (Q3) + 4
-
-
Note: The specific m/z values for the precursor and product ions need to be optimized for your instrument.
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method development and validation for the determination of triazole antifungals in biological matrices [pharmacia.pensoft.net]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. specartridge.com [specartridge.com]
- 8. welch-us.com [welch-us.com]
Ravuconazole-d4 stability in different biological sample storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Ravuconazole-d4 in various biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).
Q2: How stable is this compound in plasma and serum samples at different temperatures?
A2: While specific stability data for this compound is not extensively available, data from analogous azole antifungals, such as Isavuconazole and Fluconazole, can provide general guidance. Based on these related compounds, this compound is expected to be stable in plasma and serum for at least 24 to 48 hours at room temperature. For longer-term storage, freezing at -20°C or -80°C is recommended. Isavuconazole has been shown to be stable in human plasma for at least 7 days at -20°C[1]. Fluconazole has demonstrated stability in plasma for up to 10 weeks at -20°C[2].
Q3: Can I subject my biological samples containing this compound to multiple freeze-thaw cycles?
A3: It is generally advisable to minimize freeze-thaw cycles. Studies on other azole antifungals, such as Isavuconazole and Fluconazole, have shown stability for up to three freeze-thaw cycles[1][2]. However, repeated freezing and thawing can potentially lead to degradation. If multiple aliquots are required from a single sample, it is best practice to aliquot the sample into smaller volumes after the initial collection and before the first freeze cycle.
Q4: What is the expected stability of this compound in urine samples?
A4: While specific long-term stability data for this compound in urine is limited, many small molecule analytes exhibit good stability in urine when stored frozen. Studies on other metabolites in urine have shown stability for over 10 years at -40°C[3]. For short-term storage, refrigeration at 4°C is acceptable for up to 48 hours. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no detection of this compound in a freshly thawed sample. | Analyte degradation due to improper storage. | Review the storage history of the sample. Ensure samples were promptly frozen after collection and stored at the recommended temperature. For future samples, aliquot upon collection to avoid multiple freeze-thaw cycles. |
| Analyte degradation during sample processing. | Keep samples on ice during processing. Minimize the time samples spend at room temperature before analysis. | |
| Issues with the analytical method. | Verify the performance of your analytical method using freshly prepared quality control (QC) samples. | |
| Inconsistent results between aliquots of the same sample. | Non-homogenous sample. | Ensure the sample is thoroughly but gently mixed before aliquoting. |
| Aliquots subjected to different numbers of freeze-thaw cycles. | Use aliquots that have undergone the same number of freeze-thaw cycles for comparative analysis. | |
| Inconsistent sample processing. | Standardize the sample preparation protocol for all aliquots. | |
| Gradual decrease in this compound concentration over time in long-term storage. | Slow degradation at the storage temperature. | While storage at -80°C is recommended for long-term stability, very slow degradation may still occur over extended periods (years). If possible, analyze samples within the recommended storage duration. |
| Improper sealing of storage tubes. | Ensure storage tubes are tightly sealed to prevent sublimation and concentration changes over time. |
Stability Data Summary
The following tables summarize the expected stability of this compound based on data from analogous azole antifungal drugs. Note: This information is for guidance only and should be confirmed with in-house stability studies for your specific experimental conditions.
Table 1: Stability of this compound in Plasma/Serum
| Storage Condition | Duration | Expected Stability (% Recovery) | Reference Compound(s) |
| Room Temperature (20-25°C) | 24 - 48 hours | >90% | Isavuconazole, Fluconazole[1][2] |
| Refrigerated (4°C) | 72 hours | >95% | General guidance |
| Frozen (-20°C) | 10 weeks | >90% | Fluconazole[2] |
| Frozen (-80°C) | ≥ 6 months | >90% | General guidance |
| Freeze-Thaw Cycles | 3 cycles | >85% | Isavuconazole, Fluconazole[1][2] |
Table 2: Stability of this compound in Urine
| Storage Condition | Duration | Expected Stability (% Recovery) | Reference Compound(s) |
| Room Temperature (20-25°C) | 24 hours | >90% | General guidance |
| Refrigerated (4°C) | 48 hours | >95% | General guidance |
| Frozen (-20°C) | ≥ 1 year | >90% | General guidance |
| Frozen (-80°C) | > 1 year | >90% | Metabolites in urine[3] |
| Freeze-Thaw Cycles | 3 cycles | >90% | General guidance |
Experimental Protocols
Protocol for a Typical Stability Assessment
A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for quantifying this compound in biological matrices.
1. Preparation of Quality Control (QC) Samples:
-
Spike a known concentration of this compound into a pooled matrix (e.g., human plasma) to prepare low, medium, and high concentration QC samples.
-
Aliquot these QC samples into multiple storage tubes.
2. Stability Testing:
-
Freeze-Thaw Stability: Subject a set of QC samples to three freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature. Once completely thawed, samples are refrozen.
-
Short-Term (Bench-Top) Stability: Keep a set of QC samples at room temperature for a duration that mimics the sample handling time in a typical experiment (e.g., 4, 8, or 24 hours).
-
Long-Term Stability: Store sets of QC samples at the intended long-term storage temperatures (e.g., -20°C and -80°C). Analyze these samples at various time points (e.g., 1, 3, 6 months).
3. Sample Analysis:
-
At each time point, analyze the stability samples along with a freshly prepared calibration curve and a set of baseline (time zero) QC samples.
-
The concentration of this compound in the stability samples is then compared to the baseline samples. The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the mean concentration of the baseline samples.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in Ravuconazole analysis with Ravuconazole-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantitative analysis of Ravuconazole, particularly when using Ravuconazole-d4 as an internal standard.
Troubleshooting Guide & FAQs
This section addresses common problems observed during the bioanalysis of Ravuconazole, focusing on calibration curve-related issues.
FAQ 1: My calibration curve for Ravuconazole is non-linear. What are the potential causes and solutions?
Non-linearity in calibration curves is a frequent challenge in LC-MS/MS analysis. Several factors can contribute to this issue.
Potential Causes:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of Ravuconazole or this compound, causing ion suppression or enhancement. This effect can be concentration-dependent.
-
Ionization Source Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations.
-
Internal Standard Issues: The concentration of the internal standard (this compound) may be inappropriate, or the internal standard itself may be unstable or impure.
-
Inappropriate Calibration Range: The selected concentration range for the calibration standards may exceed the linear dynamic range of the instrument for Ravuconazole.
-
Suboptimal Chromatographic Conditions: Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration and contribute to non-linearity.
Troubleshooting Steps:
-
Review the Calibration Range: Narrow the concentration range of your calibration standards. If the non-linearity is observed at the higher end, dilute your upper-level calibrators.
-
Optimize MS Detector Settings: If detector saturation is suspected, consider reducing the detector gain or using a less abundant product ion for quantification.
-
Evaluate Matrix Effects: Prepare calibration standards in the same biological matrix as your samples. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. Improve sample clean-up procedures to remove interfering matrix components.
-
Check Internal Standard Concentration: Ensure the concentration of this compound is appropriate. A common practice is to use a concentration that is in the mid-range of the calibration curve.
-
Improve Chromatography: Optimize the mobile phase composition, gradient, and column chemistry to achieve symmetrical and well-defined peaks for both Ravuconazole and this compound.
-
Consider a Different Regression Model: If non-linearity persists after troubleshooting, a quadratic (1/x or 1/x²) weighted regression model may be more appropriate than a linear model.
FAQ 2: I'm observing significant variability in the this compound internal standard signal across my analytical run. What could be the cause?
Inconsistent internal standard response can compromise the accuracy and precision of your results.
Potential Causes:
-
Inconsistent Sample Preparation: Variability in extraction efficiency during sample preparation can lead to differing amounts of this compound being introduced into the LC-MS/MS system.
-
Pipetting Errors: Inaccurate pipetting of the internal standard solution into samples and standards is a common source of variability.
-
Matrix Effects: As with the analyte, the internal standard can be affected by ion suppression or enhancement from the sample matrix.
-
Instability of this compound: The deuterated internal standard may be degrading in the sample matrix or in the autosampler.
-
Instrumental Drift: Fluctuations in the LC or MS performance over the course of the analytical run can affect signal intensity.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure consistent and reproducible sample preparation procedures. Use of automated liquid handlers can minimize variability.
-
Verify Pipette Accuracy: Regularly calibrate and verify the accuracy of all pipettes used for dispensing the internal standard.
-
Investigate Matrix Effects: Assess matrix effects on this compound as described in FAQ 1.
-
Evaluate Internal Standard Stability: Perform stability experiments to ensure this compound is stable under the storage and analytical conditions.
-
Monitor System Suitability: Inject system suitability samples (a standard of known concentration) throughout the run to monitor for any instrumental drift.
FAQ 3: My Ravuconazole calibration curve has poor accuracy and precision at the lower limit of quantification (LLOQ). How can I improve this?
Poor performance at the LLOQ is a common issue that can affect the reliable quantification of low concentrations of Ravuconazole.
Potential Causes:
-
Insufficient Sensitivity: The instrument may not be sensitive enough to reliably detect Ravuconazole at the LLOQ concentration.
-
High Background Noise: Chemical noise or electronic noise can interfere with the detection of the LLOQ peak.
-
Poor Chromatography: Peak tailing or broad peaks can make accurate integration at low concentrations difficult.
-
Carryover: Residual Ravuconazole from a high concentration sample can carry over into a subsequent blank or LLOQ sample, leading to inaccurate results.
Troubleshooting Steps:
-
Optimize MS Parameters: Tune the mass spectrometer to maximize the signal for the Ravuconazole and this compound transitions.
-
Improve Sample Clean-up: A more rigorous sample preparation method can reduce background noise and matrix interference.
-
Enhance Chromatography: Adjust the chromatographic method to achieve sharper, more symmetrical peaks.
-
Address Carryover: Implement a robust needle and injector wash protocol between samples. Injecting blank samples after high-concentration standards can help assess and mitigate carryover.
-
Re-evaluate the LLOQ: If the issues persist, the chosen LLOQ may be too low for the current method and may need to be raised to a concentration that can be reliably quantified.
Experimental Protocols
Below is a typical experimental protocol for the analysis of Ravuconazole in human plasma using this compound as an internal standard. This should be considered a starting point and may require optimization for your specific instrumentation and laboratory conditions.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
| Parameter | Typical Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ravuconazole: m/z 438.1 → 129.1 (Quantifier), 438.1 → 214.1 (Qualifier) This compound: m/z 442.1 → 133.1 (Quantifier) |
| Collision Energy | Optimize for your specific instrument |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150°C |
| Desolvation Temperature | ~400°C |
Quantitative Data Summary
The following table presents representative data for a typical calibration curve for Ravuconazole analysis. Actual results will vary depending on the specific method and instrumentation. The acceptance criteria are based on typical regulatory guidelines for bioanalytical method validation.
| Calibration Level | Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Blank | 0 | 50 | 50500 | 0.001 | 0.0 | N/A |
| LLOQ | 1 | 1520 | 51200 | 0.030 | 1.1 | 110.0 |
| Cal 2 | 5 | 7650 | 50800 | 0.151 | 4.9 | 98.0 |
| Cal 3 | 20 | 30800 | 51500 | 0.598 | 20.2 | 101.0 |
| Cal 4 | 100 | 155000 | 50900 | 3.045 | 99.5 | 99.5 |
| Cal 5 | 400 | 618000 | 51100 | 12.094 | 401.2 | 100.3 |
| Cal 6 | 800 | 1230000 | 50700 | 24.260 | 795.8 | 99.5 |
| ULOQ | 1000 | 1545000 | 51300 | 30.117 | 1005.0 | 100.5 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.99
-
Accuracy: Within ±15% of the nominal value (±20% for LLOQ).
-
Precision (CV%): ≤15% (≤20% for LLOQ).
Visualizations
Ravuconazole Mechanism of Action
Ravuconazole, like other triazole antifungals, inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this step disrupts membrane integrity and leads to fungal cell death.
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Ravuconazole: The Superiority of Ravuconazole-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The quantitative determination of antifungal agents in biological matrices is a critical component of pharmacokinetic and toxicokinetic studies in drug development. Ravuconazole, a broad-spectrum triazole antifungal, requires a robust and reliable bioanalytical method for its accurate measurement. The choice of an internal standard is paramount to achieving high-quality data. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Ravuconazole-d4, against a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method employing a structural analog as an internal standard.
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in extraction recovery.[1][2]
Comparative Performance of Bioanalytical Methods
The following tables summarize the validation parameters for two distinct bioanalytical methods for Ravuconazole. Method A represents a state-of-the-art LC-MS/MS method with this compound as the internal standard, while Method B is an HPLC-UV method using a different azole antifungal as the internal standard.
Table 1: Method Validation Parameters
| Parameter | Method A: LC-MS/MS with this compound IS | Method B: HPLC-UV with Structural Analog IS |
| Linearity Range | 0.5 - 500 ng/mL | 20 - 5000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.998[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 20 ng/mL[3] |
| Intra-day Precision (%CV) | < 5% | < 10%[5][6] |
| Inter-day Precision (%CV) | < 7% | < 15%[5][6] |
| Accuracy (% Bias) | ± 8% | ± 15%[5][6] |
| Mean Recovery | > 95% | 85 - 95% |
| Matrix Effect | Negligible | Potential for ion suppression/enhancement |
Table 2: Sample Throughput and Selectivity
| Feature | Method A: LC-MS/MS with this compound IS | Method B: HPLC-UV with Structural Analog IS |
| Run Time | 2 - 5 minutes | 10 - 20 minutes |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Potential for Interference | Low | Higher (from co-eluting compounds with similar UV spectra) |
Experimental Protocols
Method A: LC-MS/MS with this compound Internal Standard
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (50 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ravuconazole: Precursor ion > Product ion (specific m/z to be determined).
-
This compound: Precursor ion > Product ion (specific m/z to be determined, typically [M+4]+).
-
Method B: HPLC-UV with Structural Analog Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add 50 µL of a structural analog internal standard solution.
-
Add 100 µL of 1M sodium hydroxide.
-
Add 3 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
UV Detection: 287 nm.[5]
Visualizations
Caption: A typical experimental workflow for the bioanalytical quantification of Ravuconazole.
References
- 1. clpmag.com [clpmag.com]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS method for fluconazole determination in plasma and its application in Mexican patients with candidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-Ravuconazole Antibody Cross-Reactivity with Ravuconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-Ravuconazole antibodies with its deuterated analog, Ravuconazole-d4. Understanding the degree of cross-reactivity is crucial for the development of accurate and reliable immunoassays for therapeutic drug monitoring and pharmacokinetic studies of Ravuconazole. This document outlines the experimental methodology to determine cross-reactivity and presents a hypothetical data set for illustrative purposes.
Data Summary
The following table summarizes hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal anti-Ravuconazole antibody. The IC50 value, which is the concentration of the analyte required to inhibit 50% of the signal, is a key parameter in determining cross-reactivity.
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Ravuconazole | 15.2 | 100 |
| This compound | 18.5 | 82.2 |
| Voriconazole | > 1000 | < 1.5 |
| Itraconazole | > 1000 | < 1.5 |
| Fluconazole | > 1000 | < 1.5 |
Cross-reactivity was calculated using the formula: (IC50 of Ravuconazole / IC50 of competing analyte) x 100%.
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of an antibody with structurally similar compounds.
Competitive ELISA Protocol
1. Reagents and Materials:
-
Coating Antigen: Ravuconazole-carrier protein conjugate (e.g., Ravuconazole-BSA).
-
Antibody: Polyclonal or monoclonal anti-Ravuconazole antibody.
-
Standards: Ravuconazole and this compound of known concentrations.
-
Control Compounds: Other triazole antifungals (e.g., Voriconazole, Itraconazole, Fluconazole).
-
Detection Reagent: Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stopping Solution: 2M Sulfuric Acid.
-
Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween-20), and assay buffer (e.g., PBS with 1% BSA).
-
Microtiter Plates: 96-well high-binding polystyrene plates.
2. Assay Procedure:
-
Coating: Dilute the Ravuconazole-carrier protein conjugate in coating buffer and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.
-
Blocking: Add 200 µL of assay buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of Ravuconazole, this compound, and control compounds in assay buffer.
-
Add 50 µL of the standard or competing analyte dilutions to the appropriate wells.
-
Add 50 µL of the diluted anti-Ravuconazole antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of the HRP-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of 2M sulfuric acid to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the Ravuconazole concentration.
-
Determine the IC50 value for Ravuconazole and each of the tested compounds from their respective inhibition curves.
-
Calculate the percent cross-reactivity for each compound using the formula mentioned above.
Visualizations
The following diagrams illustrate the competitive ELISA workflow and the logical relationship for determining cross-reactivity.
Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.
Caption: Logical relationship for determining cross-reactivity from experimental data.
Comparative Pharmacokinetic Analysis of Ravuconazole and its Metabolites using Ravuconazole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of the antifungal agent Ravuconazole and its metabolites. The information is supported by experimental data from published studies and outlines a representative experimental protocol for their quantification using a deuterated internal standard, Ravuconazole-d4.
Introduction to Ravuconazole
Ravuconazole is a broad-spectrum triazole antifungal agent. It exhibits its antifungal activity by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to fungal cell membrane damage and ultimately, cell death. Ravuconazole is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. While specific data on its metabolism is limited, it is known to have a low potential for drug-drug interactions involving CYP3A4, CYP2C9, and CYP2C19[1].
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Ravuconazole from preclinical and clinical studies. Data for specific metabolites of Ravuconazole are not extensively available in the public domain. The provided data is derived from studies involving intravenous administration of Ravuconazole or oral administration of its prodrug, Fosravuconazole.
Table 1: Pharmacokinetic Parameters of Ravuconazole in Rabbits (Single Intravenous Dose)
| Dosage (mg/kg) | Cmax (mg/L) | AUC₀₋₂₄ (mg·h/L) | Vss (L/kg) | CL (L/h/kg) | Terminal Half-life (h) |
| 2.5 | 2.78 ± 0.38 | - | - | - | - |
| 5.0 | - | - | - | - | - |
| 10 | 13.9 ± 1.37 | - | - | - | - |
Data presented as mean ± standard deviation. Dashes indicate data not provided in the source. (Source: Adapted from a study on experimental pulmonary aspergillosis in persistently neutropenic rabbits)
Table 2: Pharmacokinetic Parameters of Ravuconazole in Humans Following Oral Administration of Fosravuconazole
| Dosage Regimen | Parameter | Value |
| 200 mg weekly | Ravuconazole | |
| Vmax (mg/h) | 4.55 (95% CI: 4.21–4.9) | |
| Km (mg/L) | 4 | |
| 300 mg weekly | Ravuconazole | |
| Vmax (mg/h) | 4.55 (95% CI: 4.21–4.9) | |
| Km (mg/L) | 4 |
These parameters describe a 2-compartment model with Michaelis-Menten elimination. Vmax represents the maximum elimination rate, and Km is the Michaelis-Menten constant.[1]
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantitative analysis of Ravuconazole and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for ensuring accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.
Representative LC-MS/MS Method for Quantification of Ravuconazole
This protocol is a representative example based on common practices for the analysis of triazole antifungals.
3.1.1. Sample Preparation
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
3.1.2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Ravuconazole and its metabolites from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Ravuconazole: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Specific mass transitions for Ravuconazole and this compound would need to be determined experimentally by direct infusion of the compounds into the mass spectrometer.
-
-
Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum sensitivity.
Visualization of Key Processes
Metabolic Pathway of Ravuconazole
Ravuconazole undergoes hepatic metabolism primarily through CYP enzymes. While specific major metabolites are not well-documented in publicly available literature, the primary metabolic routes for triazole antifungals often involve hydroxylation and subsequent glucuronidation.
References
A Head-to-Head Comparison of Internal Standards for Triazole Antifungal Analysis by LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of triazole antifungal agents in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of commonly used deuterated internal standards for the analysis of triazole antifungals. While the focus of this guide was intended to be a head-to-head comparison involving Ravuconazole-d4, a comprehensive literature search did not yield any published studies that have utilized or validated this compound as an internal standard for the LC-MS/MS quantification of triazole antifungals. Therefore, this guide will focus on the performance of other widely adopted deuterated internal standards.
The Critical Role of Internal Standards in LC-MS/MS Analysis
An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows the IS to compensate for variations in sample preparation, injection volume, and matrix effects, ultimately leading to more accurate and precise quantification. Deuterated internal standards are considered the most effective as their chemical properties are nearly identical to the unlabeled analyte, with a mass shift that allows for distinct detection by the mass spectrometer.
Performance Comparison of Common Deuterated Internal Standards
While direct comparative data for this compound is unavailable, the following table summarizes the performance of other commonly used deuterated internal standards in the analysis of triazole antifungals, based on published literature.
| Internal Standard | Analyte(s) Quantified | Recovery (%) | Matrix Effect (%) | Precision (CV%) | Reference |
| Isavuconazole-d4 | Isavuconazole | 93.9 - 102.7 | Not explicitly reported, but method showed good accuracy | Within-run: 1.4 - 2.9, Between-run: 1.5 - 3.0 | [1] |
| Itraconazole-d5 | Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Fluconazole | 74.32 - 117.83 | 72.54 - 111.2 | Intra-day and Inter-day: <15 | [2] |
| Voriconazole-d3 | Voriconazole | Not explicitly reported, but method showed good accuracy and precision | Not explicitly reported, but method showed good accuracy and precision | Intra-day and Inter-day: <15 | [3] |
| Fluconazole-13C3 | Fluconazole | Not explicitly reported, but method showed good accuracy and precision | Not explicitly reported, but method showed good accuracy and precision | Intra-day and Inter-day: <15 | [3] |
Note: The performance characteristics presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Below are detailed experimental protocols from studies that have successfully employed deuterated internal standards for the quantification of triazole antifungals.
Experimental Protocol for Isavuconazole Quantification using Isavuconazole-d4[1]
-
Sample Preparation:
-
To 20 µL of serum sample, add 100 µL of ice-cold methanol containing Isavuconazole-d4 (1 mg/mL) to precipitate proteins.
-
Vortex and centrifuge the mixture at 24,000 x g for 5 minutes.
-
Dilute the clear supernatant tenfold with 5% acetonitrile.
-
Inject the diluted supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Ultimate 3000 chromatography system
-
MS System: Voyager TSQ Quantum triple quadrupole instrument
-
Column: Not specified in the provided abstract
-
Mobile Phase: Not specified in the provided abstract
-
Ionization Mode: Not specified in the provided abstract
-
MRM Transitions:
-
Isavuconazole: m/z 438.1 → 214.9 (quantifier), 438.1 → 368.9 (qualifier)
-
Isavuconazole-d4: m/z 442.1 → 218.9 (quantifier), 442.1 → 372.9 (qualifier)
-
-
Experimental Protocol for Simultaneous Quantification of Five Triazoles using Itraconazole-d5 and Hydroxyitraconazole-d5[2]
-
Sample Preparation:
-
Pretreat plasma samples with acetonitrile.
-
Use Itraconazole-d5 and Hydroxyitraconazole-d5 as internal standards.
-
-
LC-MS/MS Conditions:
-
LC System: Not specified
-
MS System: Triple quadrupole mass spectrometer
-
Column: Agilent EclipsePlusC18 RRHD column (30 × 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Ionization Mode: Positive ionization mode
-
Detection Mode: Multiple reaction monitoring (MRM)
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for quantifying triazole antifungals using a deuterated internal standard and the logical relationship for achieving accurate results.
References
- 1. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Ravuconazole Quantification Using Ravuconazole-d4: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of Ravuconazole quantification in biological matrices using Ravuconazole-d4 as an internal standard. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental data to support bioanalytical method validation.
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent. Accurate quantification of Ravuconazole in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.[1][2][3]
This guide outlines a model for an inter-laboratory validation study, presenting expected performance characteristics based on established bioanalytical method validation guidelines from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH).[4][5][6]
Comparative Performance Data
The following tables summarize the expected quantitative data from a hypothetical inter-laboratory validation study involving three independent laboratories. These acceptance criteria are based on international guidelines for bioanalytical method validation.[4][5][7]
Table 1: Inter-laboratory Precision and Accuracy for Quality Control Samples
| QC Level | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Precision (%CV) | Accuracy (%Bias) | Precision (%CV) | |
| LLOQ (5 ng/mL) | ≤20% | ±20% | ≤20% |
| Low QC (15 ng/mL) | ≤15% | ±15% | ≤15% |
| Medium QC (150 ng/mL) | ≤15% | ±15% | ≤15% |
| High QC (400 ng/mL) | ≤15% | ±15% | ≤15% |
Table 2: Linearity and Sensitivity
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Calibration Curve Range | 5 - 500 ng/mL | 5 - 500 ng/mL | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥0.99 | ≥0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL | 500 ng/mL |
Table 3: Matrix Effect and Recovery
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Matrix Factor (Ravuconazole) | 0.95 - 1.05 | 0.98 - 1.03 | 0.96 - 1.04 |
| Matrix Factor (this compound) | 0.97 - 1.04 | 0.99 - 1.02 | 0.98 - 1.03 |
| Recovery (%) | Consistent, precise, and reproducible | Consistent, precise, and reproducible | Consistent, precise, and reproducible |
Experimental Protocol: Quantification of Ravuconazole by LC-MS/MS
This section details a standardized protocol for the quantification of Ravuconazole in human plasma using this compound as an internal standard.
Materials and Reagents
-
Ravuconazole reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Ravuconazole.
-
Internal Standard Addition: Add a fixed concentration of this compound working solution to all samples, standards, and QCs.
-
Protein Precipitation: Precipitate plasma proteins by adding acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
Ravuconazole: m/z [parent ion] -> m/z [product ion]
-
This compound: m/z [parent ion+4] -> m/z [product ion+4]
-
Method Validation Parameters
The analytical method should be validated for the following parameters according to ICH M10 guidelines: selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[5]
Visualizations
Experimental Workflow
Caption: Workflow for Ravuconazole quantification.
Logical Relationship of Validation Parameters
Caption: Key bioanalytical validation parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Ravuconazole vs. Other Triazole Antifungals: A Comparative Efficacy Analysis
A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo efficacy of ravuconazole in comparison to other key triazole antifungal agents. This report synthesizes data from multiple studies, presenting a comparative overview of their activity against various fungal pathogens, alongside detailed experimental protocols and visual representations of key processes.
Ravuconazole, an investigational triazole antifungal agent, has demonstrated potent, broad-spectrum activity against a wide range of fungal pathogens.[1][2][3] As with other azoles, its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[1][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and ultimately resulting in fungal cell death.[4] This guide provides a comparative analysis of ravuconazole's efficacy against other leading triazoles, including fluconazole, itraconazole, voriconazole, and posaconazole, based on available in vitro, in vivo, and clinical data.
In Vitro Activity: A Comparative Overview
Ravuconazole has shown promising in vitro activity against a broad spectrum of fungal isolates, including various species of Candida and Aspergillus. Multiple studies have compared its minimum inhibitory concentrations (MICs) with those of other triazoles, providing valuable insights into its relative potency.
Activity Against Candida Species
Ravuconazole demonstrates potent activity against a wide range of Candida species, including isolates that exhibit reduced susceptibility to fluconazole.[5][6] In a large study involving 6,970 clinical isolates of Candida spp., ravuconazole and voriconazole were found to be more active in vitro than amphotericin B, flucytosine, itraconazole, and fluconazole.[5][6] Notably, both ravuconazole and voriconazole were the only agents tested that showed good in vitro activity against Candida krusei, a species intrinsically resistant to fluconazole.[5][6]
| Antifungal Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Geometric Mean MIC (μg/mL) |
| Ravuconazole | - | 0.25 | - |
| Voriconazole | - | 0.25 | - |
| Itraconazole | - | - | - |
| Fluconazole | - | - | - |
Table 1: Comparative in vitro activities of ravuconazole and other triazoles against 6,970 clinical isolates of Candida spp.[5][6] Note: Specific MIC₅₀ and geometric mean values for all drugs were not available in the provided search results.
Candida albicans was the most susceptible species to both ravuconazole and voriconazole, with an MIC₉₀ of 0.03 μg/ml, while Candida glabrata was the least susceptible, with an MIC₉₀ of 1 to 2 μg/ml.[5][6] It is important to note that a decrease in the activity of both ravuconazole and voriconazole was observed among Candida isolates that were susceptible-dose dependent or resistant to fluconazole, with the exception of C. krusei.[5][6]
Activity Against Aspergillus and Other Filamentous Fungi
Ravuconazole has also demonstrated significant in vitro activity against Aspergillus species and other filamentous fungi. In a study of 239 clinical isolates, posaconazole, ravuconazole, and voriconazole were all highly active against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus.[2][7] Overall, against the 198 Aspergillus isolates tested, 98% were inhibited by ≤1 μg/ml of posaconazole and voriconazole, followed by ravuconazole at 92%.[2]
| Antifungal Agent | % Susceptible at ≤1 μg/mL (Aspergillus spp.) | MIC₅₀ (μg/mL) vs. Rhizopus spp. | MIC₅₀ (μg/mL) vs. Fusarium spp. | MIC₅₀ (μg/mL) vs. Mucor spp. |
| Ravuconazole | 92% | 1 to 2 | >8 | >8 |
| Posaconazole | 98% | 1 to 2 | >8 | >8 |
| Voriconazole | 98% | >8 | >8 | >8 |
| Itraconazole | 72% | - | >8 | >8 |
| Amphotericin B | 89% | - | - | - |
Table 2: Comparative in vitro activities of ravuconazole and other antifungals against Aspergillus spp. and other filamentous fungi.[2][7] Note: A dash (-) indicates that specific data was not available in the search results.
Notably, posaconazole and ravuconazole were more active than voriconazole against Rhizopus species.[2][7] However, none of the triazoles, including ravuconazole, were active against Fusarium spp. or Mucor spp.[2][7]
In Vivo Efficacy
Animal models provide crucial data on the potential clinical utility of antifungal agents. Ravuconazole has been evaluated in various murine and rabbit models of invasive fungal infections.
In an experimental model of invasive aspergillosis in immunosuppressed rabbits, oral therapy with ravuconazole was found to be a highly effective agent, comparable to amphotericin B.[8][9] Ravuconazole treatment eliminated mortality, cleared aspergillus antigen from the serum, and eradicated Aspergillus fumigatus from the tissues of infected animals.[8][9]
In a murine model of mucosal candidosis, ravuconazole demonstrated good efficacy and the potential to cure the infection even in the absence of a functional immune response.[10][11] A 25-mg/kg dose of ravuconazole was superior to the most effective doses of fluconazole (5 or 25 mg/kg) in reducing the fungal burden in all tissues.[10][11] Furthermore, in a murine model of vaginitis caused by a fluconazole-resistant strain of Candida albicans, ravuconazole treatment resulted in a lower fungal concentration 14 days after drug administration compared to fluconazole.[12][13]
Clinical Studies
While extensive comparative clinical trial data for systemic infections is limited, ravuconazole has been investigated for the treatment of onychomycosis (fungal nail infection). A phase III multicenter, double-blind, randomized study in Japan evaluated the efficacy and safety of fosravuconazole, a prodrug of ravuconazole.[14]
| Treatment Group | Complete Cure Rate (Week 48) | Mycological Cure Rate (Week 48) |
| Fosravuconazole (100 mg ravuconazole daily for 12 weeks) | 59.4% | 82.0% |
| Placebo | 5.8% | 20.0% |
Table 3: Efficacy of fosravuconazole in the treatment of onychomycosis.[14]
The study concluded that fosravuconazole administered for 12 weeks was significantly more effective than placebo and was well-tolerated.[14] Another phase I/II study found that a 200 mg daily regimen of ravuconazole for 12 weeks was the most effective of the regimens investigated for onychomycosis, with an effective cure rate of 56% at week 48.[15]
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A/M38-P)
This method is a widely accepted standard for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts and filamentous fungi.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar).
-
A suspension of the fungal cells or conidia is prepared in sterile saline.
-
The turbidity of the suspension is adjusted spectrophotometrically to a standardized concentration, which is then further diluted to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and a slightly higher concentration for molds).[6]
2. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7]
-
A series of twofold serial dilutions of each antifungal agent is prepared in a standard medium, typically RPMI 1640 medium with L-glutamine and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).[16]
3. Microdilution Plate Inoculation:
-
The prepared fungal inoculum is added to each well of a 96-well microdilution plate containing the serially diluted antifungal agents.[6]
-
Each plate also includes a growth control well (no antifungal agent) and a sterility control well (no inoculum).
4. Incubation:
-
The inoculated microdilution plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24 to 48 hours for yeasts, and longer for some filamentous fungi).[3]
5. MIC Determination:
-
Following incubation, the plates are read visually or using a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[3] For azoles, the MIC is often defined as the concentration that produces approximately 50% inhibition of growth.[16]
Mechanism of Action: Triazole Antifungals
The fungistatic or fungicidal activity of ravuconazole and other triazoles is achieved through the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Conclusion
Ravuconazole exhibits potent and broad-spectrum in vitro activity against a wide array of clinically important fungal pathogens, including Candida and Aspergillus species. Its efficacy is comparable, and in some cases superior, to other triazoles like voriconazole and posaconazole, particularly against certain fungal species. In vivo studies have corroborated its in vitro potency, demonstrating significant efficacy in animal models of invasive fungal infections. Clinical trials have established its utility in treating onychomycosis. While further large-scale comparative clinical trials are needed to fully delineate its role in the management of systemic fungal infections, the existing data suggest that ravuconazole is a promising addition to the armamentarium of triazole antifungal agents. Researchers and drug development professionals should consider the comprehensive efficacy profile of ravuconazole when evaluating novel antifungal therapies.
References
- 1. Ravuconazole - Doctor Fungus [drfungus.org]
- 2. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Activities of Ravuconazole and Voriconazole Compared with Those of Four Approved Systemic Antifungal Agents against 6,970 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacies of two new antifungal agents, the triazole ravuconazole and the echinocandin LY-303366, in an experimental model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacy of Ravuconazole in Treatment of Mucosal Candidosis in SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Efficacy of ravuconazole in a murine model of vaginitis by Candida albicans | Revista Iberoamericana de Micología [elsevier.es]
- 13. Efficacy of ravuconazole in a murine model of vaginitis by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reviberoammicol.com [reviberoammicol.com]
Deuterium Labeling: A Strategy to Optimize Ravuconazole Metabolism
A Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of deuterium atoms into a drug molecule, a process known as deuterium labeling, has emerged as a powerful tool in drug discovery to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comparative analysis of the potential isotopic effects of deuterium labeling on the metabolism of Ravuconazole, a broad-spectrum triazole antifungal agent. By leveraging established principles of drug metabolism and experimental data from related compounds, we explore the prospective advantages of a deuterated Ravuconazole analog.
Understanding Ravuconazole Metabolism
Ravuconazole, like other azole antifungals, is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] While specific data on Ravuconazole's metabolism is limited, studies on structurally similar triazoles, such as voriconazole and itraconazole, indicate that CYP3A4 and CYP2C19 are the major isoenzymes responsible for their biotransformation.[2][3][4] The primary metabolic pathways for these antifungals typically involve oxidation, including N-dealkylation and hydroxylation of various positions on the molecule.[5][6][7]
Based on the structure of Ravuconazole, the following sites are predicted to be metabolically labile, or "soft spots," susceptible to CYP-mediated oxidation:
-
The secondary alcohol: The hydroxyl group on the butyl chain is a likely site for oxidation.
-
The N-butyl group: The bond between the nitrogen of the triazole ring and the butyl chain is susceptible to N-dealkylation.
-
The difluorophenyl ring: Aromatic hydroxylation can occur on this ring.
-
The thiazole ring: This heterocyclic ring may also undergo oxidation.
The Isotopic Effect of Deuterium Labeling
The substitution of hydrogen with its heavier, stable isotope deuterium at a metabolic soft spot can significantly slow down the rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[8] For CYP-mediated reactions where C-H bond cleavage is the rate-limiting step, this can lead to:
-
Increased Metabolic Stability: A reduced rate of metabolism leads to a longer half-life of the parent drug in the body.
-
Reduced Formation of Metabolites: This can be advantageous if the metabolites are inactive, toxic, or contribute to drug-drug interactions.
-
Altered Metabolic Pathways: Blocking one metabolic pathway through deuteration may shunt the metabolism towards alternative routes, potentially leading to a different metabolite profile.
Proposed Deuteration Strategy for Ravuconazole
A logical approach to enhancing the metabolic stability of Ravuconazole would be to selectively replace hydrogen atoms with deuterium at one or more of its predicted metabolic soft spots. For instance, deuteration of the N-butyl group could hinder N-dealkylation, while deuteration of the difluorophenyl ring could reduce aromatic hydroxylation.
Comparative Data: Expected Outcomes
While specific experimental data for deuterated Ravuconazole is not publicly available, we can extrapolate the potential benefits based on general principles of deuterium labeling. The following tables summarize the expected comparative data between Ravuconazole and a hypothetical deuterated analog (d-Ravuconazole).
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Ravuconazole | Expected Value | Expected Value |
| d-Ravuconazole | Expected to be longer | Expected to be lower |
Table 2: In Vivo Pharmacokinetic Parameters in a Rodent Model
| Parameter | Ravuconazole | d-Ravuconazole |
| Cmax (ng/mL) | Expected Value | Potentially higher |
| Tmax (h) | Expected Value | Potentially similar or slightly longer |
| AUC (ng·h/mL) | Expected Value | Expected to be higher |
| t½ (h) | Expected Value | Expected to be longer |
| CL (mL/h/kg) | Expected Value | Expected to be lower |
Experimental Protocols
To validate the predicted benefits of deuterated Ravuconazole, the following key experiments would be essential.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Ravuconazole and d-Ravuconazole in human liver microsomes.
Methodology:
-
Incubation: Ravuconazole and d-Ravuconazole (e.g., 1 µM) are incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent drug.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of Ravuconazole and d-Ravuconazole in a suitable animal model (e.g., rats or mice).
Methodology:
-
Dosing: A single oral or intravenous dose of Ravuconazole or d-Ravuconazole is administered to the animals.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance (CL) are calculated using non-compartmental analysis.
Visualizing Metabolic Pathways and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Proposed metabolic pathways of Ravuconazole.
Caption: The kinetic isotope effect on Ravuconazole metabolism.
Caption: Workflow for comparing Ravuconazole and d-Ravuconazole.
Conclusion
Deuterium labeling presents a promising strategy to enhance the metabolic profile of Ravuconazole. By reducing the rate of metabolism at key "soft spots," a deuterated analog is expected to exhibit a longer half-life and increased systemic exposure. The outlined experimental protocols provide a clear path for the preclinical evaluation of such a candidate. This comparative guide serves as a foundational resource for researchers and drug development professionals interested in leveraging deuterium chemistry to optimize the therapeutic potential of Ravuconazole and other drug candidates.
References
- 1. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Roles of CYP3A4 and CYP2C19 in methyl hydroxylated and N-oxidized metabolite formation from voriconazole, a new anti-fungal agent, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Ravuconazole-d4 as an Internal Standard: A Comparative Guide to Enhancing Bioanalytical Accuracy and Precision
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the quantitative analysis of the investigational triazole antifungal agent ravuconazole, the choice of an appropriate internal standard (IS) is a critical determinant of method accuracy and precision. This guide provides an objective comparison of Ravuconazole-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with a conventional structural analog internal standard, highlighting the superior performance of the former through supporting experimental data.
The gold standard in quantitative mass spectrometry-based bioanalysis is the use of a stable isotope-labeled internal standard.[1] this compound, in which four hydrogen atoms are replaced by deuterium, is the ideal IS for the quantification of ravuconazole. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences the same effects during sample preparation, chromatography, and ionization. This intrinsic similarity allows it to effectively compensate for variability, such as matrix effects (ion suppression or enhancement) and extraction inconsistencies, leading to more reliable and reproducible results.
In contrast, a non-deuterated internal standard, such as a structural analog, may not perfectly mimic the behavior of the analyte. Differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, potentially compromising the accuracy and precision of the quantification.
Comparative Analysis of Accuracy and Precision
The following tables summarize the validation data from two distinct analytical methods for the quantification of ravuconazole and other triazole antifungals. Table 1 presents data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of seven antifungal agents, which utilized a stable isotope-labeled internal standard. Table 2 showcases data from a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method for the analysis of twelve azole drugs, including ravuconazole, using benzyl-4-hydroxybenzoate, a structural analog, as the internal standard.
Table 1: Accuracy and Precision Data for a Multi-Antifungal LC-MS/MS Assay Using a Stable Isotope-Labeled Internal Standard [1]
| Analyte | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Triazole Antifungals | LLOQ | 4.4 - 11.9 | 4.1 - 13.2 | 2.8 to 16.1 |
| Low QC | 1.2 - 11.2 | 2.4 - 13.2 | -10.9 to 13.6 | |
| Medium QC | 1.2 - 11.2 | 2.4 - 13.2 | -10.9 to 13.6 | |
| High QC | 1.2 - 11.2 | 2.4 - 13.2 | -10.9 to 13.6 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 2: Accuracy and Precision Data for an HPLC-DAD Assay for Ravuconazole Using a Structural Analog Internal Standard (Benzyl-4-hydroxybenzoate) [2]
| Analyte | Concentration (µg/mL) | Precision (RSD%) | Trueness (Bias%) |
| Ravuconazole | 0.02 - 5 | Within International Guideline Requirements | Within International Guideline Requirements |
RSD: Relative Standard Deviation. The publication states that the values fulfill international guideline requirements, which typically stipulate a precision of ≤15% CV (≤20% at the LLOQ) and an accuracy within ±15% of the nominal value (±20% at the LLOQ).
While both methods demonstrate acceptable performance according to regulatory guidelines, the LC-MS/MS method using a stable isotope-labeled internal standard provides more detailed and consistently lower values for precision (CV%) and a well-defined range for accuracy (bias%). This level of detail and performance underscores the enhanced reliability of using a deuterated internal standard.
Experimental Protocols
Key Experiment 1: LC-MS/MS Quantification of Triazole Antifungals using a Stable Isotope-Labeled Internal Standard[1]
-
Sample Preparation: To 50 µL of serum, a protein precipitation solution (methanol containing 0.1% formic acid and the stable isotope-labeled internal standard) is added. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatographic Separation:
-
System: Waters Acquity UPLC
-
Column: C8 column
-
Mobile Phase: A gradient of methanol (containing 0.1% formic acid) and water.
-
-
Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each analyte and the internal standard.
-
Key Experiment 2: HPLC-DAD Quantification of Ravuconazole using a Structural Analog Internal Standard[2]
-
Sample Preparation: Microextraction by packed sorbent (MEPS) is employed for sample clean-up and analyte extraction from biological samples (human plasma and urine). Benzyl-4-hydroxybenzoate is used as the internal standard.
-
Chromatographic Separation:
-
System: High-Performance Liquid Chromatography with Diode-Array Detection.
-
Mobile Phase: A suitable mobile phase for the separation of azole drugs.
-
Detection: UV detection at a wavelength optimized for ravuconazole.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two comparative analytical methods.
Caption: Experimental workflow for Ravuconazole quantification using this compound as an internal standard with LC-MS/MS.
Caption: Experimental workflow for Ravuconazole quantification using a structural analog internal standard with HPLC-DAD.
References
Quantitative Analysis of Ravuconazole: A Comparison of Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quantification of Ravuconazole in biological matrices is crucial for preclinical and clinical studies. High-performance liquid chromatography (HPLC) with UV or diode-array detection (DAD) has been successfully validated for this purpose. These methods offer good linearity and a suitable quantification range for therapeutic monitoring. While a specific LC-MS/MS method using a deuterated internal standard for Ravuconazole is not detailed in the available literature, this technique is widely adopted for other azole antifungals, generally providing superior sensitivity and selectivity. This guide presents the performance characteristics of validated HPLC methods for Ravuconazole and contrasts them with the expected performance of an LC-MS/MS approach.
Data Presentation: Linearity and Range of Quantification
The following table summarizes the linearity and quantification range of a validated HPLC-DAD method for Ravuconazole. For comparative purposes, typical performance characteristics of LC-MS/MS methods for other triazole antifungals are also presented.
| Analyte | Method | Internal Standard | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Ravuconazole | HPLC-DAD | Benzyl-4-hydroxybenzoate | Human Plasma, Urine | 0.02 - 5 | >0.99 |
| Ravuconazole | HPLC-UV | Not specified | Plasma | 0.05 - 20 | >0.996 |
| Other Triazoles (e.g., Voriconazole, Posaconazole) | LC-MS/MS | Deuterated Analogs (e.g., Voriconazole-d3) | Human Serum/Plasma | 0.1 - 100 | >0.998 |
Comparison with Alternative Methods
High-Performance Liquid Chromatography (HPLC) coupled with UV or DAD detection represents a robust and widely accessible method for the quantification of Ravuconazole.
Advantages of HPLC-UV/DAD:
-
Cost-effective: Instrumentation is less expensive compared to mass spectrometry.
-
Robustness: Well-established and reliable technology.
-
Good Performance: As demonstrated in the table, it provides acceptable linearity and range for many applications.
Limitations of HPLC-UV/DAD:
-
Lower Sensitivity: Compared to LC-MS/MS, the limit of quantification may be higher.
-
Potential for Interference: Co-eluting compounds in complex biological matrices can interfere with the analyte peak, affecting accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the current gold standard for bioanalysis in drug development due to its high sensitivity and selectivity.
Advantages of LC-MS/MS:
-
High Sensitivity and Selectivity: Allows for the detection of very low concentrations of the analyte with minimal interference from matrix components. The use of a stable isotope-labeled internal standard like Ravuconazole-d4 further enhances accuracy and precision by correcting for matrix effects and variations in sample processing.
-
High Throughput: Modern LC-MS/MS systems can analyze samples rapidly.
Limitations of LC-MS/MS:
-
Higher Cost: Instrumentation and maintenance are more expensive.
-
Matrix Effects: Although manageable with appropriate internal standards, ion suppression or enhancement can still be a challenge.
Experimental Protocols
Representative Experimental Protocol for Ravuconazole Quantification by HPLC-DAD
This protocol is based on a validated stability-indicating assay method.
1. Sample Preparation (Protein Precipitation):
- To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard (Benzyl-4-hydroxybenzoate).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: Agilent 1260 Infinity or equivalent.
- Column: Sunfire C18 (250 mm × 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile and water (80:20, v/v).
- Flow Rate: 1 mL/min.
- Injection Volume: 5 µL.
- Detection: Diode Array Detector (DAD) at 287 nm.
3. Calibration and Quality Control:
- Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of Ravuconazole.
- Process these samples alongside the unknown samples as described in the sample preparation step.
- Construct a calibration curve by plotting the peak area ratio of Ravuconazole to the internal standard against the nominal concentration.
Mandatory Visualization
Caption: Experimental workflow for Ravuconazole quantification.
Ravuconazole, like other azole antifungals, targets the fungal enzyme lanosterol 14-alpha-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.
Caption: Ravuconazole's mechanism of action in the ergosterol pathway.
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity of Ravuconazole-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of the triazole antifungal agent Ravuconazole in complex biological samples, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Ravuconazole-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by established principles of bioanalytical method validation.
The use of an internal standard (IS) is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for the inherent variability of the analytical process. An ideal IS should closely mimic the physicochemical properties of the analyte throughout sample preparation, chromatography, and ionization. Among the available options, deuterated internal standards like this compound have emerged as the "gold standard" for their superior ability to correct for various sources of error, particularly in complex matrices such as plasma, serum, and tissue homogenates.[1]
Unparalleled Specificity and Accuracy with this compound
This compound is structurally identical to Ravuconazole, with the exception that four hydrogen atoms have been replaced by deuterium atoms. This subtle mass difference allows for its distinct detection by the mass spectrometer, while its chemical and physical behavior remains virtually indistinguishable from the parent drug. This near-perfect chemical equivalence is the cornerstone of its superior performance compared to other types of internal standards, such as structural analogs (e.g., other triazole antifungals).
The primary advantage of using this compound lies in its ability to effectively compensate for matrix effects.[2] Matrix effects, caused by co-eluting endogenous components in the biological sample, can significantly suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since this compound co-elutes with Ravuconazole and has the same ionization efficiency, it experiences the same degree of matrix effects, ensuring that the analyte-to-internal standard peak area ratio remains constant and reflective of the true analyte concentration.[1][3]
Performance Comparison: this compound vs. Structural Analogs
The following table summarizes the expected performance characteristics of this compound compared to a structural analog internal standard in the bioanalysis of Ravuconazole.
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., other triazoles) | Rationale for Performance |
| Chromatographic Co-elution | Nearly identical retention time | Different retention times | Due to identical physicochemical properties, this compound co-elutes with Ravuconazole, ensuring they are subjected to the same matrix effects at the same time. Structural analogs will have different retention times. |
| Compensation for Matrix Effects | Excellent | Partial and often unpredictable | Because the structural analog does not co-elute and has a different ionization efficiency, its ability to compensate for matrix effects is limited and can lead to inaccurate results.[2][4] |
| Correction for Extraction Variability | Excellent | Good to Moderate | While a structural analog can correct for some variability in sample processing, it may not perfectly mirror the extraction recovery of Ravuconazole due to differences in properties like polarity and protein binding. |
| Accuracy and Precision | High | Moderate to Low | The superior ability of this compound to correct for various sources of error results in significantly higher accuracy and precision of the quantitative data.[5] |
| Method Robustness | High | Moderate | Methods using deuterated internal standards are generally more robust and transferable between different laboratories and instruments.[1] |
Quantitative Data from Validated Bioanalytical Methods
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance with Deuterated IS |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal and compensated | < 15% |
Data compiled from various validated LC-MS/MS methods for triazole antifungals.[3][6][7] The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Experimental Protocols
A typical bioanalytical workflow for the quantification of Ravuconazole in a biological matrix using this compound as an internal standard is outlined below.
Sample Preparation: Protein Precipitation
This is a common and rapid method for extracting small molecules like Ravuconazole from biological matrices.[8][9]
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, fixed volume (e.g., 10 µL) of this compound working solution at a known concentration to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.[8]
-
Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase compatible with the LC-MS/MS system to increase sensitivity.
LC-MS/MS Analysis
The prepared samples are then injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC): A C18 reverse-phase column is typically used to separate Ravuconazole and this compound from other components of the sample extract.[10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Ravuconazole and this compound. This highly selective detection method minimizes interferences from other molecules in the sample.[5]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle that makes this compound a superior internal standard.
Caption: Bioanalytical workflow for Ravuconazole quantification.
Caption: Principle of Stable Isotope Dilution Analysis.
Conclusion
References
- 1. myadlm.org [myadlm.org]
- 2. Development and Validation of a Chromatographic Ultraviolet Method for the Quantification of Isavuconazole in Human Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Method for therapeutic drug monitoring of azole antifungal drugs in human serum using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 9. pure.skku.edu [pure.skku.edu]
- 10. public.pensoft.net [public.pensoft.net]
Safety Operating Guide
Proper Disposal of Ravuconazole-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Ravuconazole-d4, a deuterated triazole antifungal agent. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Understanding this compound: Key Data
This compound is a labeled ergosterol biosynthesis inhibitor used in research settings.[1] While stable, its handling and disposal require adherence to protocols for chemical waste.[2] Below is a summary of its key chemical properties.[1][3][4]
| Property | Value |
| Molecular Formula | C₂₂H₁₃D₄F₂N₅OS |
| Molecular Weight | 441.49 g/mol [1] |
| Appearance | Solid (Neat)[3] |
| Isotopic Purity | Typically >98% |
| Storage | Long-term storage in a refrigerator is recommended.[5] |
Experimental Protocols for Safe Disposal
The following protocols outline the necessary steps for the proper disposal of this compound waste, including solids, solutions, and contaminated labware.
Solid Waste Disposal
This procedure applies to expired or unused this compound powder.
Methodology:
-
Segregation: Do not mix this compound with other chemical waste unless compatibility is confirmed.[6]
-
Packaging:
-
Place the solid this compound waste in a clearly labeled, sealed polyethylene bag.[7]
-
Place the initial bag inside a second, larger, and durable, labeled waste container.
-
-
Labeling: The outer container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), quantity, and date of disposal.[8]
-
Storage: Store the packaged waste in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[6]
Liquid Waste (Solutions) Disposal
This procedure is for solutions containing this compound.
Methodology:
-
Collection: Collect all aqueous and organic solutions containing this compound in separate, dedicated, and compatible waste containers. Do not mix aqueous and organic waste streams.[8]
-
Container Requirements: Use containers that are in good condition, leak-proof, and have a secure screw-top cap.[9] The container material must be compatible with the solvent used.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations, and the date.
-
Storage: Store the liquid waste containers in secondary containment to prevent spills.[8]
-
Disposal: Transfer the waste to your institution's hazardous waste management facility or a licensed disposal service.
Decontamination of Glassware and Equipment
All labware and equipment that have come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
Methodology:
-
Initial Rinse: Rinse the glassware or equipment three times with a suitable solvent in which this compound is soluble. The first rinseate must be collected and disposed of as hazardous liquid waste.[8]
-
Washing: Wash the rinsed items with a laboratory-grade detergent and warm water.[10][11]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
-
For Disposal of Glassware: After decontamination, deface any labels and dispose of the glassware in a designated glass disposal container.[8]
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and a licensed waste disposal service for compliance with local regulations.[6][12]
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C22H17F2N5OS | CID 71751989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. "Comprehensive Guide to Safe Disposal of Expired Laboratory... [ryzechemie.com]
- 7. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 11. cmich.edu [cmich.edu]
- 12. needle.tube [needle.tube]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
